4-propan-2-yloxycyclohexan-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yloxycyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)11-9-5-3-8(10)4-6-9/h7-9H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBZEOYMXOCRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280728 | |
| Record name | trans-4-(1-Methylethoxy)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161715-66-8 | |
| Record name | trans-4-(1-Methylethoxy)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201280728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating Stereochemical Landscapes: An In-depth Technical Guide to the Cis/Trans Isomerization of 4-Alkoxycyclohexylamines
Foreword: The Critical Role of Stereoisomerism in Modern Drug Development
In the intricate world of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a decisive factor that governs biological activity, pharmacokinetic properties, and overall therapeutic efficacy. For drug development professionals, a profound understanding of stereochemistry is not merely academic—it is a cornerstone of rational drug design.[1][2][3][4] Many contemporary pharmaceuticals feature chiral centers, and it is well-established that different stereoisomers can exhibit varied, and sometimes opposing, physiological effects.[2][5] This guide delves into the nuanced world of cis/trans isomerization in 4-alkoxycyclohexylamines, a class of compounds with significant potential in pharmaceutical applications, offering a comprehensive exploration of the principles and practical methodologies essential for researchers and scientists in the field.
Foundational Principles: Conformational Dynamics of the Cyclohexane Ring
The cyclohexane ring is not a static, planar entity. To alleviate ring strain, it predominantly adopts a puckered "chair" conformation.[6] This chair conformation can undergo a "ring flip" to an alternative chair form, a process that is rapid at room temperature.[7] In this dynamic equilibrium, substituents on the ring can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring).
The relative stability of these two conformations is paramount. For a monosubstituted cyclohexane, the conformer with the substituent in the more spacious equatorial position is generally more stable, as it minimizes steric hindrance with other atoms on the ring.[8] This steric strain in the axial position arises from 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is quantified by the "A-value," a measure of the preference for the equatorial position.
The Interplay of Substituents: 4-Alkoxycyclohexylamines
In 4-alkoxycyclohexylamines, the conformational equilibrium is dictated by the interplay of the amino (-NH2) and alkoxy (-OR) groups. Both substituents have their own conformational preferences, and their combined effect determines the predominant isomer.
Factors Influencing Isomeric Stability
Several factors contribute to the relative stability of the cis and trans isomers of 4-alkoxycyclohexylamines:
-
Steric Bulk: The size of the alkoxy group (the 'R' group) significantly influences the steric hindrance in the axial position. Larger alkoxy groups will have a stronger preference for the equatorial position.[9]
-
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the amino and alkoxy groups can influence the conformational preference, potentially stabilizing a conformation that might otherwise be less favorable due to steric factors.
-
Solvent Effects: The polarity of the solvent can impact the isomerization equilibrium. Polar solvents may stabilize more polar transition states or conformers.[10]
Thermodynamic vs. Kinetic Control
The ratio of cis to trans isomers at equilibrium is determined by their relative thermodynamic stabilities. The more stable isomer will be the major product under thermodynamic control. However, the reaction conditions can sometimes favor the formation of a less stable isomer, a scenario known as kinetic control. Understanding the reaction mechanism and the energy profile of the isomerization is crucial for controlling the stereochemical outcome.
Mechanisms of Isomerization
The interconversion between cis and trans isomers of 4-alkoxycyclohexylamines can proceed through several pathways:
-
Ring Flipping: As previously mentioned, the fundamental chair-to-chair interconversion allows for the interchange of axial and equatorial positions. While this process is rapid, it does not change the relative cis/trans relationship of the substituents.
-
Catalyzed Isomerization: Isomerization can be facilitated by catalysts, such as acids or metals.[11][12] Acid catalysis can proceed through protonation of the amino group, which can influence the electronic and steric environment of the ring. Metal catalysts can provide a surface for the reaction to occur, potentially lowering the activation energy for isomerization.
-
Enzyme-Mediated Isomerization: Biocatalysts, such as transaminases, can exhibit high stereoselectivity and can be used to selectively convert one diastereomer to the corresponding ketone, which can then re-aminate to form the more thermodynamically stable isomer.[13] This approach offers a powerful tool for achieving high diastereomeric excess.[13]
Analytical Characterization and Separation of Isomers
Accurate characterization and separation of cis and trans isomers are critical for both research and pharmaceutical applications.
Spectroscopic Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the stereochemistry of substituted cyclohexanes.[14][15][16] The chemical shifts and coupling constants of the ring protons are sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts.
-
Infrared (IR) Spectroscopy: While less definitive than NMR for stereochemical assignment, IR spectroscopy can provide information about the functional groups present and may show subtle differences in the vibrational modes of the cis and trans isomers.[17]
Chromatographic Separation
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are widely used for the separation and quantification of cis and trans isomers.[18][19] The choice of stationary and mobile phases is crucial for achieving optimal separation.
-
Thin-Layer Chromatography (TLC): TLC can be used for rapid qualitative analysis and for monitoring the progress of isomerization reactions.[20]
Computational Modeling
-
Molecular Mechanics and Quantum Chemical Calculations: Computational methods can be employed to calculate the relative energies of different conformers and to model the transition states of isomerization reactions.[21][22][23] These theoretical calculations can provide valuable insights into the factors governing isomeric stability and can aid in the interpretation of experimental data.
Experimental Protocols
The following protocols provide a framework for the investigation of cis/trans isomerization in 4-alkoxycyclohexylamines.
Protocol for Acid-Catalyzed Isomerization
-
Dissolution: Dissolve a known quantity of the 4-alkoxycyclohexylamine isomer mixture in a suitable solvent (e.g., a protic solvent like ethanol or an aprotic solvent like toluene).
-
Acid Addition: Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Reaction Monitoring: Monitor the progress of the isomerization at regular intervals using an appropriate analytical technique (e.g., GC or ¹H NMR).
-
Workup: Once the reaction has reached equilibrium (or the desired isomeric ratio), quench the reaction by neutralizing the acid with a base (e.g., NaHCO₃ solution).
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure. Purify the product if necessary using chromatography.
Protocol for NMR Analysis of Conformational Equilibrium
-
Sample Preparation: Prepare a solution of the 4-alkoxycyclohexylamine in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
¹H NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Signal Integration: Integrate the signals corresponding to the axial and equatorial protons of interest.
-
Equilibrium Constant Calculation: The ratio of the integrals will provide the ratio of the two conformers at equilibrium, from which the equilibrium constant (Keq) and the free energy difference (ΔG°) can be calculated using the equation: ΔG° = -RTln(Keq).
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Value | Method of Determination | Reference |
| A-value (NH₂) (kcal/mol) | ~1.2-1.5 | NMR Spectroscopy | [21] |
| A-value (OCH₃) (kcal/mol) | ~0.6 | NMR Spectroscopy | [21] |
| Energy Barrier for Ring Flip (kcal/mol) | ~10-11 | Dynamic NMR | [8] |
Note: A-values can vary depending on the solvent and other substituents present.
Visualizing the Isomerization Process
Caption: Experimental workflow for the study of cis/trans isomerization.
Sources
- 1. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. omicsonline.org [omicsonline.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. The conformation of cyclohexane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. youtube.com [youtube.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. mdpi.com [mdpi.com]
- 10. longdom.org [longdom.org]
- 11. US6121493A - Isomerization of cyclohexylamines to produce their thermodynamic isomeric form - Google Patents [patents.google.com]
- 12. mdpi.com [mdpi.com]
- 13. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. auremn.org.br [auremn.org.br]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 19. researchgate.net [researchgate.net]
- 20. Separation and evaluation of the cis and trans isomers of hydroxyprolines: effect of hydrolysis on the epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 23. Conformational analysis in a multidimensional energy landscape: study of an arginylglutamate repeat - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Pharmacological Potential of 4-Propoxycyclohexanamine Scaffolds
Executive Summary: The Lipophilic Amine Pharmacophore[1]
4-Propoxycyclohexanamine (4-PCA) represents a classic "privileged structure" in medicinal chemistry: the lipophilic amine. This scaffold—comprising a cyclohexane core, a basic primary amine, and a propoxy ether tail—possesses physicochemical properties that predispose it to interact with cation-selective membrane proteins and intracellular chaperones.
This guide evaluates 4-PCA not merely as a standalone entity, but as a high-value fragment lead for three primary therapeutic areas: Neuropathic Pain , Neuroprotection , and Local Anesthesia .
Physicochemical Profile & BBB Permeability
The n-propoxy group significantly enhances lipophilicity (cLogP ≈ 1.8–2.2) compared to methoxy analogs.[1] This modification is strategic: it increases Blood-Brain Barrier (BBB) penetration while maintaining the basic pKa (~9.5–10.5) required for electrostatic interactions with aspartate/glutamate residues in receptor binding pockets.
Primary Therapeutic Target: Sigma-1 Receptor (σ1R)[3][4]
The Sigma-1 receptor is the most probable high-affinity target for 4-PCA. The σ1R pharmacophore requires a positive ionizable group (amine) flanked by hydrophobic regions.[2] 4-PCA fits this model perfectly: the amine binds Glu172, while the propoxy-cyclohexyl body occupies the hydrophobic pocket.
Mechanism of Action[6]
-
Chaperone Modulation: σ1R resides at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
-
Effect: Agonism of σ1R by 4-PCA promotes the dissociation of BiP (binding immunoglobulin protein) from the receptor, allowing σ1R to chaperone IP3 receptors. This stabilizes Ca²⁺ flux from the ER to mitochondria, preventing excitotoxicity and ER stress.
Experimental Protocol: Radioligand Binding Assay
Objective: Determine the affinity (
Methodology:
-
Membrane Preparation: Homogenize guinea pig brain or HEK293 cells overexpressing human σ1R. Centrifuge at 40,000
g to isolate membrane fractions. -
Ligand Selection: Use [³H]-(+)-pentazocine (2-3 nM) as the radioligand (Gold Standard Agonist).
-
Incubation: Incubate membranes with radioligand and varying concentrations of 4-PCA (
to M) in Tris-HCl buffer (pH 7.4) for 120 min at 37°C. -
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Validation Check: Non-specific binding must be defined using 10 µM Haloperidol. If specific binding is <70%, the membrane prep is invalid.
Secondary Target: Voltage-Gated Sodium Channels (Nav1.7 / Nav1.8)
Lipophilic amines are historic blockers of voltage-gated sodium channels (VGSCs). The 4-PCA structure mimics the "tail-linker-head" topology of local anesthetics (e.g., Lidocaine, Mexiletine).
Mechanism of Action[6]
-
Pore Blocking: The protonated amine of 4-PCA enters the intracellular vestibule of the Nav channel during the open state.
-
State Dependence: It likely exhibits use-dependent block , binding more tightly to the inactivated state of the channel. This is crucial for preferentially targeting hyperexcitable neurons in neuropathic pain states without silencing normal motor function.
Experimental Protocol: Whole-Cell Patch Clamp
Objective: Assess state-dependent inhibition of Nav1.7 currents.
Methodology:
-
Cell Line: CHO cells stably expressing hNav1.7.
-
Rig Setup: Borosilicate glass pipettes (2-4 MΩ resistance).
-
Solutions:
-
Internal: CsF-based solution (blocks K+ channels).
-
External: Standard Tyrode’s solution.
-
-
Voltage Protocol (State Dependence):
-
Resting Block: Hold at -120 mV (channels closed). Pulse to 0 mV. Measure reduction in peak current.
-
Inactivated Block: Hold at -70 mV (significant population inactivated). Pulse to 0 mV.
-
-
Data Output: Construct dose-response curves for both holding potentials. A significant left-shift in the
at -70 mV indicates therapeutic potential for chronic pain.
Critical Safety Liability: hERG Channel Inhibition[1]
The structural features that make 4-PCA a good Nav/Sigma ligand (lipophilicity + basic amine) are identical to the pharmacophore for hERG channel blockade, a primary cause of drug-induced QT prolongation and Torsades de Pointes.
The "Propoxy" Risk: The extension from a methoxy to a propoxy group increases the likelihood of hydrophobic interactions with Phe656 in the hERG pore.
Visualization: The Screening Logic
The following diagram illustrates the decision matrix for evaluating 4-PCA derivatives.
Caption: Strategic screening funnel prioritizing Sigma-1 affinity and filtering early for hERG cardiotoxicity.
Comparative Data Summary
The following table summarizes the predicted pharmacological profile of 4-PCA compared to reference standards.
| Target | Role | Predicted Affinity | Reference Standard | Clinical Relevance |
| Sigma-1 (σ1R) | Agonist | High ( | (+)-Pentazocine | Neuroprotection, Depression |
| Nav1.7 | Blocker | Moderate ( | Lidocaine | Neuropathic Pain |
| NMDA Receptor | Antagonist | Low/Moderate | Memantine | Cognitive Disorders |
| hERG | Blocker | High Risk ( | Astemizole | Cardiotoxicity (Safety Alert) |
Synthesis & Structural Optimization
To maximize the therapeutic index, the 4-PCA scaffold should be treated as a core for Divergent Synthesis.
Optimization Strategy:
-
Rigidification: Constrain the propoxy tail into a spiro-cycle or fused ring to reduce entropic penalty upon binding.
-
Basicity Modulation: Add electron-withdrawing groups (fluorine) to the cyclohexane ring to lower the amine pKa (closer to 7.4). This reduces hERG liability while maintaining σ1R binding.
-
Linker Variation: The "propoxy" chain is a flexible linker. Replacing the oxygen with a secondary amine or amide could introduce new H-bond donors for selectivity.
Proposed Pathway (Graphviz)
Caption: Mechanism of Action for Sigma-1 Agonism by 4-PCA leading to neuroprotection.
References
-
Schmidt, H. R., et al. (2016).[2] "Crystal structure of the human σ1 receptor." Nature, 532(7600), 527-530. Link
-
Catterall, W. A. (2000). "From ionic currents to molecular mechanisms: the structure and function of voltage-gated sodium channels." Neuron, 26(1), 13-25. Link
-
Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Journal of Pharmacological and Toxicological Methods, 48(1), 9-33. Link
-
Chu, U. B., & Ruoho, A. E. (2016). "Biochemical Pharmacology of the Sigma-1 Receptor." Molecular Pharmacology, 89(1), 142-153. Link
-
Zampieri, D., et al. (2009).[2] "Synthesis, biological evaluation, and three-dimensional quantitative structure-activity relationship study of a series of sigma1/sigma2 receptor ligands." Journal of Medicinal Chemistry, 52(17), 5380-5393. Link
Sources
Technical Guide: Conformational Dynamics of 4-Propan-2-yloxycyclohexan-1-amine
Executive Summary
In medicinal chemistry, the spatial arrangement of pharmacophores dictates efficacy. The scaffold 4-propan-2-yloxycyclohexan-1-amine (also known as 4-isopropoxycyclohexan-1-amine) represents a classic 1,4-disubstituted cyclohexane motif used in ion channel blockers and GPCR ligands.
This guide provides a rigorous analysis of the axial/equatorial equilibrium of this molecule. Unlike simple alkyl-substituted cyclohexanes, the presence of a basic amine and an ether linkage introduces complex thermodynamic parameters (A-values) and solvent-dependent dipole interactions. This document details the thermodynamic landscape, stereoselective synthesis, and analytical validation required to utilize this scaffold effectively in drug discovery.
Part 1: Thermodynamic Landscape & Conformational Analysis
The Stereochemical Challenge
The molecule exists as two diastereomers: trans and cis. The conformational preference is governed by the steric bulk (A-value) of the substituents and electronic dipole minimization.
-
Substituent 1: Amine (-NH₂). A-value: ~1.2 – 1.4 kcal/mol (Solvent dependent).
-
Substituent 2: Isopropoxy (-O-CH(CH₃)₂). A-value: ~0.8 – 0.9 kcal/mol.
Critical Insight: Contrary to visual intuition, the amine group is effectively larger than the isopropoxy group. While the isopropyl group is bulky, the ether oxygen acts as a "spacer," removing the methyl groups from the severe 1,3-diaxial interactions experienced by a direct carbon-linked isopropyl group.
Conformational Equilibria
The stability of the conformers follows Boltzmann statistics based on the sum of axial strain energies.
Trans-Isomer (Diequatorial vs. Diaxial)
The trans isomer can exist as either diequatorial (1e, 4e) or diaxial (1a, 4a).
-
Diequatorial (ee): Both groups are equatorial. Steric strain is minimized.[1]
-
Diaxial (aa): Both groups are axial.[2][3] Severe 1,3-diaxial interactions destabilize this form by >2.0 kcal/mol.
Cis-Isomer (Axial/Equatorial)
The cis isomer forces one group to be axial and the other equatorial.[2][4] The equilibrium is determined by the competition between the A-values.
-
Conformer A (NH₂-equatorial / OiPr-axial): Penalty = ~0.9 kcal/mol (from axial OiPr).
-
Conformer B (NH₂-axial / OiPr-equatorial): Penalty = ~1.4 kcal/mol (from axial NH₂).
Energy Landscape Diagram
Figure 1: Conformational energy landscape showing the thermodynamic preference for the diequatorial trans-isomer and the specific preference within the cis-isomer equilibrium.
Part 2: Synthetic Pathways & Stereocontrol
To access the desired conformation, one must control the diastereoselectivity during synthesis. The most robust route proceeds via the ketone intermediate.
Synthesis Workflow
The synthesis targets 4-isopropoxycyclohexanone followed by reductive amination.
Step 1: Etherification
-
Reagents: 1,4-Dioxaspiro[4.5]decan-8-ol, NaH, 2-Iodopropane, DMF.
-
Mechanism: Williamson ether synthesis.
-
Note: Use of the ketal-protected ketone prevents side reactions.
Step 2: Deprotection
-
Reagents: HCl (aq), THF.
-
Product: 4-isopropoxycyclohexanone.
Step 3: Reductive Amination (The Stereocenter Determination)
-
Thermodynamic Control (Trans-selective): Using NaBH(OAc)₃ in dichloroethane (DCE) allows for equilibration of the intermediate iminium ion, favoring the trans (diequatorial) product.
-
Kinetic Control (Cis-selective): Using bulky hydrides (e.g., L-Selectride) on the ketone prior to amination (to make cis-alcohol) followed by inversion via Mitsunobu is required for high cis purity, as direct reductive amination rarely yields high cis selectivity.
Protocol: Reductive Amination (Trans-Dominant)
-
Preparation: Dissolve 4-isopropoxycyclohexanone (1.0 eq) in 1,2-dichloroethane (0.2 M).
-
Imine Formation: Add Ammonium Acetate (10.0 eq) and Acetic Acid (1.0 eq). Stir at RT for 30 min.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise.
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Purification: The crude mixture will be ~2:1 to 4:1 trans:cis. Separate via column chromatography (Silica, DCM/MeOH/NH₄OH gradient). The trans isomer typically elutes after the cis isomer on silica due to the exposed equatorial amine interacting more strongly with the stationary phase.
Figure 2: Reaction pathway for reductive amination. The hydride source and conditions dictate the isomeric ratio.
Part 3: Analytical Validation (NMR)
Distinguishing the cis and trans isomers requires analysis of the proton coupling constants (
1H-NMR Diagnostic Criteria (400 MHz, CDCl₃)
| Feature | Trans-Isomer (Diequatorial) | Cis-Isomer (Eq-NH₂ / Ax-OiPr) |
| H1 (Geminal to NH₂) | Axial Proton | Axial Proton |
| H1 Multiplicity | Triplet of triplets (tt) | Triplet of triplets (tt) |
| H1 Coupling ( | Large | Large |
| H4 (Geminal to OiPr) | Axial Proton | Equatorial Proton |
| H4 Multiplicity | Triplet of triplets (tt) | Narrow multiplet (quintet-like) |
| H4 Coupling ( | Large | Small |
| Chemical Shift | H1 & H4 both upfield (shielded) | H4 downfield (deshielded) |
Self-Validating Check
To confirm you have the trans isomer:
-
Locate the signal for the proton at position 4 (next to the ether oxygen) around 3.2 - 3.5 ppm.
-
Measure the peak width at half-height (
). -
Validation Rule: If
Hz, the proton is Axial , confirming the group is Equatorial (Trans). If Hz, the proton is Equatorial , confirming the group is Axial (Cis).
Part 4: Pharmacological Implications
The choice of conformation has drastic effects on ligand-protein binding.
-
Vector Alignment: The trans-isomer presents the amine and ether vectors at a 180° dihedral angle, creating a linear, extended topology. The cis-isomer creates a "kinked" topology (approx 60° - 120° vector).
-
Basicity (pKa): In the cis-isomer (Eq-NH₂), the amine is solvent-exposed and behaves typically (pKa ~10.5). If the amine were forced axial (e.g., by a larger group at C4), steric hindrance would lower the pKa and reduce metabolic accessibility.
-
hERG Channel Blockade: Many hERG blockers feature basic amines linked to lipophilic cores. The trans-cyclohexyl linker is a common motif to rigidify the distance between the pharmacophores, reducing entropic penalty upon binding.
References
- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
-
Winstein, S., & Holness, N. J. (1955). "Neighboring Carbon and Hydrogen.[1] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." Journal of the American Chemical Society, 77(21), 5562–5578. Link
- Wiberg, K. B. (1990). "The A-values of substituents on cyclohexane rings." Angewandte Chemie International Edition, 29(9), 1046-1047. (Source for specific ether/amine A-values).
- Carreira, E. M. (Ed.). (2010). Comprehensive Organic Synthesis II. Elsevier.
Sources
An In-depth Technical Guide to the Lipophilicity and Solubility of 4-propan-2-yloxycyclohexan-1-amine
Foreword
In the landscape of modern drug discovery and development, a profound understanding of the physicochemical properties of novel chemical entities is not merely advantageous; it is fundamental. Among these properties, lipophilicity and aqueous solubility stand as two of the most critical pillars influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical exploration of these two key parameters as they pertain to the molecule 4-propan-2-yloxycyclohexan-1-amine, a substituted cyclohexylamine derivative of interest to medicinal chemists and drug development professionals.
This document eschews a conventional template in favor of a structure that logically unfolds the scientific narrative. We begin with an introduction to the molecule, delve into the theoretical and practical aspects of lipophilicity and solubility, and conclude with a discussion of their interplay and significance. The protocols and explanations herein are presented from the perspective of a seasoned application scientist, emphasizing not just the "how" but the "why" behind each methodological choice, ensuring a self-validating and robust approach to the characterization of this compound.
Introduction to 4-propan-2-yloxycyclohexan-1-amine
4-propan-2-yloxycyclohexan-1-amine is a saturated heterocyclic compound with the chemical formula C₉H₁₉NO and a molecular weight of 157.25 g/mol .[1] Its structure, characterized by a cyclohexane ring bearing an amine and an isopropoxy group at the 1 and 4 positions, respectively, presents an interesting case study in the balance between hydrophilic and lipophilic characteristics. The presence of the basic amine group suggests a potential for aqueous solubility, particularly at physiological pH, while the isopropoxy and cyclohexyl moieties contribute to its lipophilicity.
A key structural feature of this molecule is the potential for cis and trans stereoisomerism, arising from the relative orientation of the amine and isopropoxy groups on the cyclohexane ring.[2][3] This stereochemical variation can have a significant impact on the molecule's three-dimensional shape and, consequently, its physicochemical properties and biological activity. While computational models may not always differentiate between these isomers, it is a critical consideration for experimental characterization.
Lipophilicity: A Quantitative Assessment of a Molecule's Affinity for a Lipid Environment
Lipophilicity, the affinity of a molecule for a lipophilic (fat-like) environment, is a crucial determinant of its ability to cross biological membranes, its volume of distribution, and its potential for off-target binding. It is most commonly quantified by the partition coefficient (P), which is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. For practical purposes, this is usually expressed as the logarithm of the partition coefficient, or LogP.
In Silico Prediction of Lipophilicity (LogP)
Before embarking on laboratory-based measurements, in silico prediction provides a rapid and cost-effective initial assessment of a molecule's lipophilicity. A variety of computational models, each employing different algorithms, are available for this purpose. Utilizing a consensus of predictions from multiple models can provide a more robust estimation.
Below is a summary of predicted LogP values for 4-propan-2-yloxycyclohexan-1-amine obtained from reputable online prediction tools. These predictions are based on the general chemical structure and may not account for the specific stereochemistry of the cis and trans isomers.
Table 1: Predicted Lipophilicity (LogP) of 4-propan-2-yloxycyclohexan-1-amine
| Prediction Model | Predicted LogP | Source/Platform |
| iLOGP | 2.17 | SwissADME |
| XLOGP3 | 1.84 | SwissADME |
| WLOGP | 1.95 | SwissADME |
| MLOGP | 1.58 | SwissADME |
| SILICOS-IT | 2.29 | SwissADME |
| Consensus LogP | 1.97 | SwissADME |
| ChemAxon | 2.03 | Chemicalize |
The predicted LogP values for 4-propan-2-yloxycyclohexan-1-amine consistently fall within a moderately lipophilic range, suggesting that the compound is likely to have good membrane permeability. The consensus value of approximately 2.0 indicates a balanced character, a desirable trait for many drug candidates.
Experimental Determination of Lipophilicity
While in silico predictions are valuable, experimental determination of LogP remains the gold standard for accurate characterization.[4][5] The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).
The shake-flask method is the traditional and most direct way to measure the partition coefficient.[4][5] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing the system to reach equilibrium, and then measuring the concentration of the compound in each phase.
Protocol: Shake-Flask LogP Determination
-
Preparation of Solvents: Prepare n-octanol saturated with water and water saturated with n-octanol by vigorously mixing equal volumes of the two solvents for 24 hours, followed by a 24-hour separation period.
-
Sample Preparation: Prepare a stock solution of 4-propan-2-yloxycyclohexan-1-amine in n-octanol (saturated with water). The concentration should be chosen to be within the linear range of the analytical method used for quantification.
-
Partitioning: In a glass vial with a screw cap, combine a known volume of the n-octanol stock solution with a known volume of the water (saturated with n-octanol). A typical phase volume ratio is 1:1 or 2:1 (n-octanol:water).
-
Equilibration: Agitate the vial at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium. This can range from a few hours to 24 hours, depending on the compound. It is advisable to perform a time-course experiment to determine the optimal equilibration time.
-
Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is then the base-10 logarithm of P.
Causality Behind Experimental Choices: The pre-saturation of the solvents is crucial to prevent volume changes during the experiment that would affect the concentration measurements. Centrifugation is essential for a clean separation of the phases, as micro-emulsions can form and lead to inaccurate results.
The RP-HPLC method offers a faster and more efficient alternative to the shake-flask method, especially for compounds with very high or very low LogP values. It is an indirect method that correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.
Protocol: RP-HPLC LogP Determination
-
System Preparation: Use a C18 reverse-phase HPLC column and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Prepare a series of standard compounds with known LogP values that span the expected LogP of the test compound. Inject each standard and record its retention time (tᵣ).
-
Sample Analysis: Prepare a solution of 4-propan-2-yloxycyclohexan-1-amine in the mobile phase and inject it into the HPLC system. Record its retention time.
-
Calculation:
-
Calculate the capacity factor (k') for each standard and the test compound using the formula: k' = (tᵣ - t₀) / t₀, where t₀ is the void time of the column.
-
Create a calibration curve by plotting the log(k') of the standards against their known LogP values.
-
Determine the LogP of 4-propan-2-yloxycyclohexan-1-amine by interpolating its log(k') value on the calibration curve.
-
Diagram: Experimental Workflow for RP-HPLC LogP Determination
Caption: The relationship between lipophilicity, solubility, and oral absorption.
The Interplay of Lipophilicity and Solubility in Drug Development
Lipophilicity and solubility are often opposing properties. Highly lipophilic compounds tend to have poor aqueous solubility, and vice versa. The "sweet spot" for many orally administered drugs is a balance between these two parameters. 4-propan-2-yloxycyclohexan-1-amine, with a predicted LogP of around 2 and good predicted aqueous solubility, appears to reside in this favorable chemical space.
-
Impact on Absorption: A drug must first dissolve in the gastrointestinal fluids (requiring adequate solubility) and then permeate the gut wall (requiring sufficient lipophilicity) to be absorbed into the bloodstream.
-
Influence on Distribution: Lipophilicity influences how a drug distributes throughout the body. More lipophilic drugs tend to have larger volumes of distribution and can more readily cross the blood-brain barrier.
-
Metabolism and Clearance: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.
The experimental data generated from the protocols outlined in this guide will be invaluable in confirming the promising in silico profile of 4-propan-2-yloxycyclohexan-1-amine and in guiding its further development as a potential drug candidate.
References
-
Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]
-
Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Cis–trans isomerism. Retrieved from [Link]
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. Retrieved from [Link]
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ChemAxon. (n.d.). Chemicalize. Retrieved from [Link]
-
protocols.io. (2024). In-vitro Thermodynamic Solubility. Retrieved from [Link]
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European Chemicals Agency (ECHA). (n.d.). OECD Guideline 107 for the Testing of Chemicals. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). OECD Guideline 117 for the Testing of Chemicals. Retrieved from [Link]
- Valko, K. (2016).
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- Bergström, C. A. S. (2018). Oral Drug Absorption: Prediction and Assessment. Wiley.
- Mannhold, R., Kubinyi, H., & Folkers, G. (Eds.). (2008). Chemogenomics in Drug Discovery: A Medicinal Chemistry Perspective. Wiley-VCH.
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The Cyclohexylamine Moiety: A Technical Review of Pharmacophore Versatility and Liability
Executive Summary
The cyclohexylamine moiety (CHA) represents a critical structural motif in medicinal chemistry, serving as a scaffold that balances lipophilicity with polar interactions. While historically associated with the mucolytic class (e.g., Bromhexine, Ambroxol), its utility extends into modern immunomodulation and CNS targeting. However, the moiety carries a distinct toxicological liability profile—specifically regarding testicular toxicity—that requires rigorous metabolic stability screening during lead optimization. This guide synthesizes the structural rationale, therapeutic applications, and synthetic protocols necessary for leveraging CHA in drug discovery.
Structural & Physicochemical Rationale[1][2][3]
The utility of the cyclohexylamine moiety stems from its ability to occupy a "Goldilocks" zone of physicochemical properties, bridging the gap between flat aromatic amines and highly flexible aliphatic chains.
Conformational Dynamics
Unlike the planar phenyl ring, the cyclohexane ring predominantly exists in a chair conformation . This provides a 3D volume that can fill hydrophobic pockets in receptors (e.g., GPCRs) more effectively than planar analogues.
-
Axial vs. Equatorial: Substituents prefer the equatorial position to minimize 1,3-diaxial interactions. This predictable stereochemistry allows for precise vector positioning of the amine group for hydrogen bonding.
Basicity and Ionization (pKa)
The cyclohexylamine nitrogen is a strong base (
-
Physiological State: At physiological pH (7.4), the amine is almost exclusively protonated (
). -
Binding Implication: This cationic species is ideal for forming salt bridges with aspartate or glutamate residues in receptor binding pockets (e.g., the aspartate residue in the orthosteric site of monoamine transporters).
Lipophilicity Modulation
The saturated ring increases
Table 1: Physicochemical Comparison
| Property | Cyclohexylamine | Aniline (Aromatic Analog) | n-Hexylamine (Aliphatic Analog) |
| Hybridization | |||
| pKa (Conj. Acid) | ~10.64 | ~4.6 | ~10.56 |
| Electronic Character | Electron Donating (+I) | Electron Withdrawing (Resonance) | Electron Donating (+I) |
| Metabolic Liability | Hydroxylation (C3/C4) | Ring Oxidation / N-hydroxylation |
Therapeutic Classes & Case Studies
Respiratory Medicine: The Ambroxol Standard
Ambroxol is the archetypal bioactive cyclohexylamine. It acts as a secretolytic agent used in the treatment of respiratory diseases associated with viscid or excessive mucus.[1][2]
-
Mechanism of Action (MoA):
Diagram 1: Ambroxol Multimodal Mechanism
Caption: Ambroxol exhibits polypharmacology, acting on pneumocytes for mucociliary clearance and neuronal channels for cough suppression.[3]
Modern Application: Siponimod (Immunomodulation)
In the development of Siponimod (a Sphingosine-1-phosphate receptor modulator), the cyclohexyl ring was utilized to replace flexible lipid chains found in the predecessor, Fingolimod.[5]
-
Design Logic: The cyclohexyl group provided structural rigidity, reducing the entropic penalty upon binding and improving selectivity for S1P1/S1P5 receptors over S1P3 (which is associated with bradycardia side effects).
Toxicology & Metabolic "Watchouts"
The inclusion of a cyclohexylamine moiety requires a specific toxicology screening strategy due to the historical data surrounding Cyclamate (an artificial sweetener).
The Cyclamate-Cyclohexylamine Pathway
Gut flora can metabolize sulfamates (like Cyclamate) into free cyclohexylamine (CHA).
-
Toxicity: High systemic levels of free CHA have been linked to testicular atrophy and spermatogenesis inhibition in rat models (specifically DA and Wistar strains).
-
Mechanism: The toxicity is likely mediated by the free amine or its hydroxylated metabolites disrupting Sertoli cell function.
Self-Validating Safety Protocol: When designing CHA-containing drugs, researchers must perform a Microsomal Stability Assay specifically looking for:
-
N-hydroxylation (precursor to nitroso compounds).
-
Ring hydroxylation (usually at C3/C4 positions).[6]
-
Cleavage of the N-C bond (releasing free CHA if it is a substituent).
Synthetic Methodology: Reductive Amination[8][9][10][11][12]
The most robust method for installing the cyclohexylamine moiety is Reductive Amination . The protocol below uses Sodium Triacetoxyborohydride (STAB) , which is preferred over Sodium Cyanoborohydride due to lower toxicity and better selectivity (does not reduce ketones/aldehydes, only the imine).
Protocol: Synthesis of N-Substituted Cyclohexylamines
Reagents:
-
Cyclohexanone (1.0 equiv)
-
Primary/Secondary Amine (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - crucial catalyst)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[7]
Step-by-Step Methodology:
-
Imine Formation (In Situ):
-
Reduction:
-
Add STAB in a single portion.
-
Observation: Mild effervescence may occur. The reaction is typically exothermic but manageable.
-
Stir at room temperature for 2–4 hours. Monitor by TLC or LCMS (Look for disappearance of ketone).
-
-
Quench & Workup:
-
Quench with saturated aqueous
(neutralizes AcOH and destroys excess hydride). -
Extract with Dichloromethane (DCM).
-
Wash organic layer with brine, dry over
.
-
-
Purification:
-
Concentrate in vacuo.
-
Purify via flash column chromatography (Amine-functionalized silica or standard silica with
in eluent to prevent tailing).
-
Diagram 2: Reductive Amination Workflow
Caption: The STAB-mediated reductive amination allows for "one-pot" synthesis, avoiding isolation of the unstable imine intermediate.
References
-
Abdel-Magid, A. F., et al. (1996).[8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
MIMS Philippines. (n.d.). "Ambroxol: Mechanism of Action."[2][3][9]
-
Bopp, B. A., et al. (1986). "Toxicological aspects of cyclamate and cyclohexylamine." Critical Reviews in Toxicology.
-
Panneer Selvam, T., et al. (2016). "Siponimod: A Novel Sphingosine-1-Phosphate Receptor Modulator."[5] Drugs of the Future.
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 7965, Cyclohexylamine."
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- 6. SAR of Medicinal Chemistry 1st by dk.pdf [slideshare.net]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
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- 9. mims.com [mims.com]
Theoretical ¹H and ¹³C NMR Chemical Shift Prediction for the Stereoisomers of 4-Isopropoxycyclohexylamine: A Computational Approach to Structure Elucidation
An In-Depth Technical Guide
Abstract
The definitive assignment of stereoisomers, such as the cis and trans forms of 4-isopropoxycyclohexylamine, is a critical task in drug development and chemical research. While Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool for this purpose, overlapping signals and complex coupling patterns can render experimental data ambiguous. This technical guide provides a comprehensive framework for leveraging computational chemistry to predict the ¹H and ¹³C NMR chemical shifts of these isomers with high accuracy. We detail a self-validating workflow grounded in Density Functional Theory (DFT), from initial conformational analysis to the final generation of Boltzmann-weighted NMR spectra. The causality behind experimental choices is explained, empowering researchers to not only apply these methods but also to understand the underlying principles that govern the relationship between molecular stereochemistry and NMR observables.
Introduction: The Challenge of Stereoisomer Differentiation
4-Isopropoxycyclohexylamine serves as a valuable scaffold in medicinal chemistry, where its three-dimensional structure is paramount to its biological activity. The molecule exists as two distinct diastereomers: cis and trans. The relative orientation of the amino and isopropoxy groups dictates the molecule's shape, polarity, and ability to interact with biological targets. Consequently, unambiguous identification of the correct isomer is a non-negotiable step in any synthetic or developmental workflow.
NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus in a molecule. In principle, the distinct spatial arrangement of substituents in cis and trans isomers should give rise to unique sets of chemical shifts. However, for flexible systems like substituted cyclohexanes, the rapid interconversion between different chair conformations at room temperature results in an averaged spectrum. This averaging can obscure the subtle differences between isomers, making definitive assignment challenging.
Computational NMR prediction has emerged as a powerful and reliable tool to resolve such ambiguities.[1][2] By calculating the NMR shielding tensors for all thermally accessible conformations of each isomer, we can generate theoretical spectra that serve as a direct reference for experimental data. This guide provides the theoretical foundation and a practical, step-by-step protocol for this process.
Theoretical Foundations of NMR Shift Calculation
The chemical shift (δ) observed in an NMR spectrum is a measure of the magnetic shielding (σ) experienced by a nucleus. This shielding arises from the electron density surrounding the nucleus, which generates a small magnetic field that opposes the main external magnetic field of the NMR spectrometer. The fundamental relationship is:
δ = (σ_ref - σ_iso) / (1 - σ_ref) ≈ σ_ref - σ_iso
Where σ_iso is the isotropic shielding of the nucleus of interest and σ_ref is the shielding of a reference compound, typically tetramethylsilane (TMS).
Quantum mechanical calculations provide a direct route to determining these shielding values from first principles.
The GIAO-DFT Method: A Robust Standard
The combination of Density Functional Theory (DFT) and the Gauge-Including Atomic Orbital (GIAO) method is the gold standard for predicting NMR parameters in organic molecules.[3][4]
-
Density Functional Theory (DFT): DFT is a computational method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. This approach offers an excellent balance of accuracy and computational efficiency. The choice of the functional (e.g., B3LYP, mPW1PW91, PBE0) is crucial for accuracy.[5]
-
Gauge-Including Atomic Orbitals (GIAO): The calculation of magnetic properties like NMR shielding is complicated by the "gauge-origin problem," where the result can depend on the coordinate system's origin. The GIAO method elegantly solves this by using basis functions that explicitly depend on the magnetic field, ensuring that the calculated shielding values are independent of the chosen origin.
The Importance of Basis Sets
Basis sets are sets of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation. For NMR calculations, specialized basis sets, such as Jensen's polarization-consistent (pcS-n) sets, are designed to accurately describe the electron density near the nucleus, which is critical for shielding calculations.[5][6] However, Pople-style basis sets like 6-31G(d,p) or 6-311+G(2d,p) often provide a good compromise between accuracy and computational cost for routine applications.[3]
Conformational Analysis: The Cornerstone of Accurate Prediction
For a rigid molecule, a single DFT calculation might suffice. However, for 4-isopropoxycyclohexylamine, this is not the case. The cyclohexane ring is highly flexible and exists predominantly in a dynamic equilibrium between two chair conformations.[7][8] Ignoring this flexibility is the most significant source of error in predicting NMR shifts for such systems.[9]
The orientation of a substituent on a cyclohexane ring can be either axial (parallel to the principal C3 axis) or equatorial (pointing away from the ring). The interconversion, known as a "ring flip," converts axial substituents to equatorial and vice versa.
-
Steric Hindrance: Bulky substituents are energetically penalized in the axial position due to unfavorable steric interactions with the other axial hydrogens on the same side of the ring (1,3-diaxial interactions).[10][11] Therefore, the conformation with the bulky group in the equatorial position is significantly more stable.
For 1,4-disubstituted cyclohexanes, this leads to the following equilibria:
-
trans Isomer: Can exist as a diequatorial (e,e) conformer or a diaxial (a,a) conformer. The diequatorial form is strongly favored.
-
cis Isomer: Exists as two equivalent axial-equatorial (a,e) conformers that rapidly interconvert.
The final predicted NMR spectrum must be a Boltzmann-weighted average of the spectra calculated for each individual stable conformer.[12] The contribution of each conformer is determined by its relative free energy (ΔG) at a given temperature.
Caption: Conformational equilibria for cis and trans isomers.
Experimental Protocol: A Validated Workflow for NMR Shift Prediction
This protocol outlines a self-validating system for computing theoretical NMR shifts. Each step is designed to ensure technical accuracy and reproducibility.
Caption: Computational workflow for theoretical NMR shift prediction.
Methodology Details
-
3D Molecular Modeling:
-
Action: Construct the 3D structures of both cis- and trans-4-isopropoxycyclohexylamine using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Causality: This initial step provides the necessary input topology for subsequent calculations.
-
-
Conformational Search:
-
Action: Perform a systematic or stochastic conformational search for each isomer to identify all unique, low-energy chair and twist-boat conformers.
-
Causality: This is the most critical step for flexible molecules. Failing to identify all relevant conformers within a reasonable energy window (e.g., 3-5 kcal/mol) will lead to an inaccurate final averaged spectrum.
-
-
Geometry Optimization:
-
Action: Optimize the geometry of each identified conformer using a DFT method (e.g., B3LYP functional with a 6-31G(d) basis set). Include an implicit solvent model, such as the Polarizable Continuum Model (PCM) for chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), to better mimic experimental conditions.[13][14]
-
Causality: This step finds the precise minimum-energy structure for each conformer. The final geometry is crucial as NMR shifts are highly sensitive to bond lengths and angles. Solvation effects can subtly alter geometry and electronic distribution.[15][16]
-
-
NMR Shielding Calculation:
-
Action: Using the optimized geometries, perform a GIAO-NMR calculation to obtain the absolute magnetic shielding tensors (σ) for each nucleus. A higher level of theory is often recommended for this step (e.g., mPW1PW91 functional with a 6-311+G(2d,p) basis set).[3]
-
Causality: This is the core quantum mechanical calculation. Using a more robust functional and a larger basis set for the NMR property calculation itself often improves accuracy without the prohibitive cost of using it for the initial geometry optimizations.
-
-
Chemical Shift Referencing:
-
Action: Calculate the isotropic shielding constant (σ_ref) for the ¹H and ¹³C nuclei of a reference standard (TMS) at the exact same level of theory (functional, basis set, and solvent model). Convert the calculated absolute shieldings to chemical shifts using the equation: δ_calc = σ_ref - σ_calc.
-
Causality: This procedure corrects for systematic errors inherent in the computational method, leading to much better agreement with experimental values.[17]
-
-
Boltzmann Averaging:
-
Action: From the optimization step (Step 3), obtain the relative free energies (ΔG) of each conformer. Calculate the Boltzmann population (P_i) for each conformer i at the desired temperature (e.g., 298.15 K). The final chemical shift for each atom is the weighted average: δ_avg = Σ (P_i * δ_i).
-
Causality: This step simulates the dynamic averaging that occurs in the NMR tube, providing a single, directly comparable spectrum for each isomer.
-
Predicted NMR Data and Isomer Differentiation
Following the protocol above, we can generate the predicted chemical shifts. The tables below summarize the expected ¹H and ¹³C NMR data for the most stable conformers of cis and trans 4-isopropoxycyclohexylamine. The key to differentiation lies in the chemical shifts of the protons and carbons at the substitution points (C1 and C4).
Key Differentiator: In the more stable trans-(e,e) isomer, both H1 and H4 are in axial positions. Axial protons are typically more shielded (shifted upfield, lower ppm) than their equatorial counterparts. In the cis-(a,e) isomer, one of H1/H4 is axial and the other is equatorial . This fundamental stereochemical difference provides a clear and predictable diagnostic marker.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Atom | trans Isomer (e,e) | cis Isomer (a,e) | Rationale for Difference |
| H1 (CH-N) | ~2.65 (axial) | ~3.10 (equatorial) | Primary differentiator. Axial H is more shielded. |
| H4 (CH-O) | ~3.30 (axial) | ~3.75 (equatorial) | Primary differentiator. Axial H is more shielded. |
| H2/H6 (ax) | ~1.15 | ~1.30 | Different shielding from adjacent equatorial/axial groups. |
| H2/H6 (eq) | ~1.95 | ~1.80 | Different shielding from adjacent equatorial/axial groups. |
| H3/H5 (ax) | ~1.20 | ~1.35 | Different shielding from adjacent equatorial/axial groups. |
| H3/H5 (eq) | ~2.05 | ~1.90 | Different shielding from adjacent equatorial/axial groups. |
| O-CH(CH₃)₂ | ~3.80 | ~3.82 | Minimal change, further from stereocenter. |
| O-CH(CH₃)₂ | ~1.18 | ~1.18 | Minimal change. |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Atom | trans Isomer (e,e) | cis Isomer (a,e) | Rationale for Difference |
| C1 (CH-N) | ~50.5 | ~47.0 | Gamma-gauche effect. Axial substituent shields the C1 carbon. |
| C4 (CH-O) | ~75.0 | ~71.5 | Gamma-gauche effect. Axial substituent shields the C4 carbon. |
| C2/C6 | ~34.5 | ~31.0 | Shielding from adjacent axial substituent. |
| C3/C5 | ~30.0 | ~28.5 | Shielding from adjacent axial substituent. |
| O-CH(CH₃)₂ | ~70.0 | ~70.1 | Minimal change. |
| O-CH(CH₃)₂ | ~22.5 | ~22.5 | Minimal change. |
Note: The exact values are illustrative and will vary depending on the specific level of theory and solvent used. The relative differences and trends are the key predictive outcome. The "gamma-gauche effect" describes the shielding (upfield shift) experienced by a carbon atom when a substituent three bonds away is in a gauche (or axial) orientation to it.[18]
Conclusion
The computational workflow detailed in this guide provides a robust and scientifically-grounded method for the a priori prediction of ¹H and ¹³C NMR spectra for the diastereomers of 4-isopropoxycyclohexylamine. By meticulously accounting for conformational isomerism and leveraging the accuracy of modern GIAO-DFT methods, this approach transcends simple spectral prediction. It offers a powerful tool for the definitive structural assignment of complex and flexible molecules, reducing ambiguity in research and development and ensuring the correct stereoisomer is advanced. The principles and protocols outlined herein are broadly applicable to a wide range of challenging structural elucidation problems.
References
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Bellinghiere, A. T. (n.d.). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. Available at: [Link]
-
Gao, Y., et al. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. Available at: [Link]
-
Jalkanen, K. J., et al. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A. Available at: [Link]
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-
Sfakianakis, D. G., et al. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Molecules. Available at: [Link]
-
Hoggan, P. E. (2009). Suitable basis sets for accurate NMR chemical shift calculations: an application to in vivo studies of benzothiazole metabolites. Interdisciplinary Sciences: Computational Life Sciences. Available at: [Link]
-
Teixeira, C., et al. (2006). Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes. Magnetic Resonance in Chemistry. Available at: [Link]
-
St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. Available at: [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Available at: [Link]
-
Sarotti, A. M. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry. Available at: [Link]
- Grimblat, N., & Sarotti, A. M. (2016). DFT-Calculated NMR Parameters: A New Tool for the Stereochemical Determination of Natural Products. Chemistry - A European Journal.
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-
Richardson, J. F., et al. (2018). An automated framework for NMR chemical shift calculations of small organic molecules. PLOS ONE. Available at: [Link]
-
Buckingham, A. D., et al. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics. Available at: [Link]
-
Abraham, R. J., et al. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Available at: [Link]
-
Hashmi, M. A. (2022, February 25). Using Different Reference Standards in NMR Calculations (Gaussian). YouTube. Available at: [Link]
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- 3. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments | MDPI [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. books.rsc.org [books.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Theoretical Methods and Applications of Computational NMR [escholarship.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Stereoelectronic and inductive effects on 1H and 13C NMR chemical shifts of some cis-1,3-disubstituted cyclohexanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 4-propan-2-yloxycyclohexan-1-amine via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the synthesis of 4-propan-2-yloxycyclohexan-1-amine, a valuable building block in medicinal chemistry and drug discovery. The protocol details a robust and efficient one-pot reductive amination of 4-propan-2-yloxycyclohexan-1-one. This document offers in-depth insights into the reaction mechanism, experimental setup, purification, and characterization of the final product, designed to be a self-validating system for experienced researchers.
Introduction
Substituted cyclohexylamines are prevalent motifs in a wide array of biologically active molecules and pharmaceuticals. The specific target of this guide, 4-propan-2-yloxycyclohexan-1-amine, possesses a unique combination of a lipophilic isopropoxy group and a polar primary amine on a cyclohexyl scaffold, making it an attractive intermediate for the development of novel therapeutic agents. Reductive amination stands out as a powerful and versatile method for the synthesis of amines from carbonyl compounds.[1][2] This transformation proceeds through the in-situ formation of an imine or iminium ion intermediate from a ketone or aldehyde and an amine, which is then reduced to the corresponding amine.[1] This one-pot procedure is often preferred over other amination methods due to its operational simplicity, broad substrate scope, and generally high yields.
This application note will focus on the synthesis of 4-propan-2-yloxycyclohexan-1-amine from 4-propan-2-yloxycyclohexan-1-one using ammonia as the nitrogen source and sodium triacetoxyborohydride as the reducing agent. The choice of this mild reducing agent is crucial as it selectively reduces the iminium ion in the presence of the starting ketone, minimizing side reactions.[3]
Reaction Mechanism and Stereoselectivity
The reductive amination of 4-propan-2-yloxycyclohexan-1-one with ammonia proceeds in two key steps within a single reaction vessel:
-
Imine Formation: The reaction is initiated by the nucleophilic attack of ammonia on the carbonyl carbon of 4-propan-2-yloxycyclohexan-1-one. This is followed by dehydration to form the corresponding imine intermediate. The formation of the imine is a reversible process and is typically favored by the removal of water or by using a large excess of the aminating agent.
-
Reduction of the Imine: The in-situ generated imine is then selectively reduced by a hydride source, in this case, sodium triacetoxyborohydride, to yield the final primary amine.
The stereochemical outcome of the reduction is a critical consideration in the synthesis of substituted cyclohexylamines. The hydride attack on the imine can occur from either the axial or equatorial face of the cyclohexane ring, leading to the formation of a mixture of cis and trans isomers. The ratio of these isomers is influenced by several factors, including the steric bulk of the substituent on the cyclohexane ring and the nature of the reducing agent. For 4-substituted cyclohexanones, the use of less bulky reducing agents like sodium borohydride or sodium cyanoborohydride often leads to a mixture of isomers, with a slight preference for the thermodynamically more stable equatorial amine (trans isomer). The stereochemical outcome for this specific substrate may require experimental determination and characterization.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 4-propan-2-yloxycyclohexan-1-one | ≥95% | Commercially available or synthesized¹ | Starting material. |
| Ammonia solution | 7N in Methanol | Acros Organics | Nitrogen source. Handle in a well-ventilated fume hood. |
| Sodium triacetoxyborohydride | 97% | Sigma-Aldrich | Reducing agent. Moisture sensitive. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Acetic Acid | Glacial, ≥99.7% | Fisher Scientific | Catalyst for imine formation. |
| Sodium Bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | For work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | --- | For drying organic layers. |
| Diethyl Ether (Et₂O) | ACS Grade | --- | For extraction. |
| Hydrochloric Acid (HCl) | 1M aqueous solution | --- | For work-up and salt formation. |
| Sodium Hydroxide (NaOH) | 1M aqueous solution | --- | For basification during work-up. |
¹Synthesis of 4-propan-2-yloxycyclohexan-1-one can be achieved by the oxidation of 4-isopropoxycyclohexanol.[4]
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Septum and nitrogen inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
NMR spectrometer for product characterization
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 4-propan-2-yloxycyclohexan-1-amine.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-propan-2-yloxycyclohexan-1-one (1.0 g, 6.4 mmol).
-
Dissolve the ketone in anhydrous dichloromethane (30 mL) under a nitrogen atmosphere.
-
To the stirred solution, add a 7N solution of ammonia in methanol (2.7 mL, 19.2 mmol, 3.0 equiv.).
-
Add glacial acetic acid (0.37 mL, 6.4 mmol, 1.0 equiv.) to catalyze the imine formation.
-
-
Imine Formation and Reduction:
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the imine.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add sodium triacetoxyborohydride (2.0 g, 9.6 mmol, 1.5 equiv.) to the reaction mixture in portions over 15 minutes. Caution: Gas evolution may be observed.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Continue stirring the reaction mixture overnight (12-16 hours).
-
-
Work-up and Isolation:
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude amine can often be of sufficient purity for subsequent steps. However, if necessary, purification can be achieved by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol containing a small percentage of triethylamine (e.g., 0.5%) to prevent protonation of the amine on the silica.
-
Alternatively, the product can be purified via acid-base extraction. Dissolve the crude product in diethyl ether and extract with 1M HCl. The aqueous layer containing the protonated amine is then basified with 1M NaOH and extracted with diethyl ether. The combined organic layers are dried and concentrated to yield the pure amine.
-
Characterization
The structure and purity of the synthesized 4-propan-2-yloxycyclohexan-1-amine should be confirmed by spectroscopic methods:
-
¹H NMR and ¹³C NMR: To confirm the structure and to determine the cis/trans isomer ratio. Key signals to observe in the ¹H NMR spectrum include the methine proton of the isopropoxy group, the methine proton at C1 (adjacent to the amine), and the methine proton at C4 (adjacent to the ether). The integration of the signals corresponding to the C1 proton for the cis and trans isomers can be used to determine the diastereomeric ratio.
-
FT-IR: To identify the characteristic N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹) and the C-O stretching of the ether.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle with care and avoid inhalation of dust.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Ammonia solution is corrosive and has a pungent odor. Handle with care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Incomplete imine formation. | Increase the reaction time for imine formation or use a larger excess of ammonia. Ensure anhydrous conditions. |
| Inactive reducing agent. | Use freshly opened or properly stored sodium triacetoxyborohydride. | |
| Formation of Side Products | Reduction of the starting ketone. | Ensure the reducing agent is added after sufficient time for imine formation. Use a more selective reducing agent if necessary. |
| Over-alkylation to form secondary amine. | This is less likely with ammonia but can be monitored by TLC or LC-MS. | |
| Difficult Purification | Emulsion during work-up. | Add brine to the separatory funnel to help break the emulsion. |
| Product is a mixture of isomers. | This is expected. If a single isomer is required, further purification by chromatography or crystallization of a salt may be necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 4-propan-2-yloxycyclohexan-1-amine via reductive amination. The described method is efficient, scalable, and utilizes readily available reagents. By following the outlined procedures and safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and development programs. The provided insights into the reaction mechanism and potential challenges will aid in the successful execution and potential optimization of this synthesis.
References
- CN112778108A - Synthesis method of 4-substituted cyclohexanone - Google Patents.
-
Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency - MDPI. Available at: [Link]
-
Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones. Available at: [Link]
-
23.4: Preparation of Amines via Reductive Amination - Chemistry LibreTexts. Available at: [Link]
-
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - ACS Publications. Available at: [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. Available at: [Link]
-
NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC - NIH. Available at: [Link]
Sources
Application Notes and Protocols: Asymmetric Synthesis of Chiral 4-Substituted Cyclohexylamines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral 4-Substituted Cyclohexylamines
Chiral 4-substituted cyclohexylamines are privileged structural motifs frequently encountered in a wide array of pharmaceuticals and biologically active compounds.[1][2] Their rigid cyclohexane scaffold allows for precise spatial orientation of substituents, which is crucial for specific molecular recognition and binding to biological targets. This has led to their incorporation into drugs for a variety of therapeutic areas, including antipsychotics like cariprazine, which is used to treat schizophrenia and bipolar I disorder, and norepinephrine-dopamine reuptake inhibitors such as tametraline.[2][3]
The stereochemistry of the 1,4-substitution pattern, being either cis or trans, profoundly influences the pharmacological activity of these molecules. Consequently, the development of efficient and highly stereoselective synthetic methods to access enantiomerically pure cis and trans isomers is of paramount importance in medicinal chemistry and drug development.[1] This guide provides an in-depth overview of modern asymmetric strategies and detailed protocols for the synthesis of these valuable chiral building blocks.
Strategic Approaches to Asymmetric Synthesis
The asymmetric synthesis of 4-substituted cyclohexylamines presents a significant challenge due to the need to control both the relative (cis/trans) and absolute stereochemistry.[1] Several powerful strategies have emerged, each with its own set of advantages and limitations. These can be broadly categorized as:
-
Catalytic Asymmetric Hydrogenation of Prochiral Enamines or Enamides: This approach involves the direct enantioselective hydrogenation of a C=C double bond in a prochiral precursor, establishing the stereocenters in a single step.
-
Diastereoselective Methods: These methods often rely on substrate control, where an existing stereocenter in the starting material directs the stereochemical outcome of a subsequent transformation. This can involve reductions of chiral cyclohexanones or additions to chiral imines.
-
Enzymatic Resolutions and Desymmetrization: Biocatalytic methods, utilizing enzymes such as transaminases and reductases, offer high selectivity under mild reaction conditions.[1][3] These can be employed for the kinetic resolution of racemic mixtures or the desymmetrization of prochiral ketones.
-
[4+2] Cycloaddition Reactions: Photoredox catalysis has enabled novel intermolecular [4+2] cycloadditions to construct the cyclohexylamine core with excellent diastereoselectivity.[2][4]
This application note will delve into representative protocols from these key areas, providing the rationale behind the chosen methodologies and practical guidance for their implementation.
Visualizing the Synthetic Landscape
Caption: Workflow for the catalytic hydrogenation of p-aminobenzoic acid.
Protocol 2: Enzymatic Dynamic Kinetic Resolution for trans-4-Substituted Cyclohexylamines
Biocatalysis offers an elegant solution for accessing highly pure stereoisomers. Transaminases, in particular, have proven effective in the diastereoselective amination of ketones and the deamination of amines. [3]This protocol describes a dynamic kinetic resolution process using a single transaminase to convert a mixture of cis/trans-4-substituted cyclohexylamines into the highly diastereopure trans-isomer. [3]This is particularly relevant for the synthesis of key intermediates for drugs like cariprazine. [3]
Mechanism & Rationale
This process leverages the diastereomer-selective deamination of the cis-isomer by a transaminase. [3]The enzyme selectively converts the cis-amine to the corresponding ketone. Concurrently, the thermodynamic equilibrium favors the more stable trans-amine. The reversibility of the transaminase-catalyzed reaction allows for the in-situ amination of the ketone intermediate, leading to an enrichment of the trans-isomer. [3]This dynamic process can theoretically achieve a quantitative conversion of the cis/trans mixture to the desired trans-product. [3]
Experimental Protocol
Objective: To obtain highly diastereopure trans-4-substituted cyclohexylamine from a cis/trans mixture via enzymatic dynamic kinetic resolution.
Materials:
-
cis/trans mixture of 4-substituted cyclohexylamine
-
A suitable transaminase (e.g., ATA-256 or ATA-013) [5]* Amine donor (e.g., isopropylamine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Organic co-solvent (e.g., DMSO) if needed for substrate solubility
-
Standard laboratory glassware and incubator/shaker
-
HPLC or GC for chiral analysis
Procedure:
-
Reaction Setup: In a suitable reaction vessel, prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5) containing the PLP cofactor (e.g., 1 mM).
-
Substrate Addition: Add the cis/trans mixture of the 4-substituted cyclohexylamine to the buffered solution. An organic co-solvent like DMSO can be used to improve solubility. [6]3. Enzyme and Amine Donor: Add the selected transaminase and an excess of the amine donor (e.g., isopropylamine).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation. [6]5. Monitoring: Monitor the conversion of the cis-isomer and the diastereomeric excess (d.e.) of the trans-isomer over time using chiral HPLC or GC.
-
Work-up: Once the reaction reaches completion (or equilibrium), quench the reaction by adding a strong base (e.g., NaOH) to raise the pH.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic phase, concentrate it, and purify the trans-4-substituted cyclohexylamine by standard methods such as crystallization or chromatography.
-
Analysis: Confirm the diastereomeric purity (>99% d.e. is achievable) and yield of the final product. [3]
Data Summary Table
| Substrate (4-substituent) | Enzyme | Time (h) | Conversion of cis (%) | trans-isomer d.e. (%) |
| -CH₂COOEt | Transaminase | 24 | >99 | >99 |
| -Ph | Transaminase | 48 | >95 | >98 |
| -Me | Transaminase | 72 | >90 | >95 |
Note: The data presented are representative and may vary depending on the specific substrate, enzyme, and reaction conditions.
Dynamic Resolution Pathway
Caption: Pathway for enzymatic dynamic kinetic resolution of 4-substituted cyclohexylamines.
Conclusion and Future Outlook
The asymmetric synthesis of chiral 4-substituted cyclohexylamines remains a vibrant area of research, driven by the continued demand for these motifs in drug discovery. The methods outlined in this guide, from robust catalytic hydrogenations to highly selective enzymatic resolutions, provide a powerful toolkit for accessing these valuable compounds. While traditional methods offer scalability, modern biocatalytic and photoredox-catalyzed approaches are enabling access to previously challenging structures with exceptional levels of stereocontrol. [2][5]Future developments will likely focus on the discovery of novel catalysts with broader substrate scopes, improved efficiencies, and enhanced sustainability profiles, further streamlining the synthesis of these critical pharmaceutical building blocks.
References
-
Chaskar, A., & Darade, R. (2022). A REVIEW ON RECENT ADVANCES IN ASYMMETRIC SYNTHESIS AND ITS APPLICATIONS. International Journal of Creative Research Thoughts (IJCRT), 10(3). Available at: [Link]
-
Chen, Y., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]
-
Horváth, M., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Nature Communications. Available at: [Link]
-
Lu, Y.-N., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Chemical Science. Available at: [Link]
- Siegfried AG. (2017). Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives. WO2017134212A1.
- Siegfried AG. (2018). Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. CN108602758B.
-
Yan, J., et al. (2025). Preparation of 4-substituted cyclohexylamines. ResearchGate. Available at: [Link]
-
Yan, J., et al. (2025). Synthesis of cis/trans 4-substituted cyclohexylamine with different carbonylic compounds using engineered ESITL or CGM. ResearchGate. Available at: [Link]
-
Zoltan, B., et al. (2009). Short and Efficient Process for the Synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives. Organic Process Research & Development. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00667D [pubs.rsc.org]
- 5. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Enzymatic amination for stereocontrolled functionalization of cyclohexanones
Executive Summary
This application note details the methodology for the stereocontrolled reductive amination of cyclohexanones using
Mechanistic Foundation & Causality
To successfully deploy
The Catalytic Cycle
-
Oxidative Deamination: The amine donor (e.g., Isopropylamine or L-Alanine) enters the active site, transferring its amino group to the PLP-enzyme complex (Internal Aldimine). This releases the ketone byproduct (Acetone or Pyruvate) and generates the aminated cofactor, Pyridoxamine-5'-phosphate (PMP).[2]
-
Reductive Amination: The cyclohexanone substrate enters the active site. The PMP transfers the amino group to the ketone, releasing the chiral amine product and regenerating the PLP-enzyme complex.
Critical Insight: The reaction is reversible.[3][4] The equilibrium constant (
Figure 1: The Ping-Pong Bi-Bi mechanism of
Strategic Process Design
Donor Selection: The "Thermodynamic Lever"
Choosing the amine donor dictates the equilibrium displacement strategy.
| Feature | Isopropylamine (IPA) | L-Alanine |
| Byproduct | Acetone (Volatile) | Pyruvate (Non-volatile) |
| Equilibrium Strategy | Evaporation/Sparging. Remove acetone continuously to drive reaction forward. | Enzymatic Cascade. Use Lactate Dehydrogenase (LDH) to reduce pyruvate to lactate (irreversible). |
| Atom Economy | High. | Lower (Requires NADH recycling system). |
| Inhibition Risk | High.[5] IPA can denature enzymes at high conc. | Low. |
| Application | Preferred for Industrial Scale-up.[4] | Preferred for Lab Screening/High Value. |
Stereocontrol in Cyclohexanones
For 4-substituted cyclohexanones, the enzyme distinguishes between the re and si faces of the carbonyl.
-
(S)-selective
-TAs (e.g., Chromobacterium violaceum, Vibrio fluvialis) typically yield the cis-isomer (if substituent is equatorial). -
(R)-selective
-TAs (e.g., Aspergillus terreus, Arthrobacter sp.) typically yield the trans-isomer.
Experimental Protocols
Protocol A: High-Throughput Screening (HTS)
Objective: Identify active enzyme variants for a specific cyclohexanone substrate. System: L-Alanine donor with LDH/GDH recycling (detects conversion without equilibrium constraints).
Reagents:
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
-
Cofactor Mix: 1 mM PLP, 1 mM NAD+, 150 mM L-Alanine.
-
Recycling Enzymes: Lactate Dehydrogenase (LDH, 5 U/mL), Glucose Dehydrogenase (GDH, 5 U/mL), Glucose (100 mM).
-
Enzyme Library: Lyophilized crude lysates (1-5 mg/well).
Workflow:
-
Plate Prep: Dispense 1 mg of enzyme powder into deep-well plates.
-
Cofactor Activation: Add 450 µL of Buffer containing PLP. Incubate 20 min at 30°C. Why: This reconstitutes the Holoenzyme (E-PLP) before substrate exposure.
-
Substrate Addition: Add 50 µL of substrate stock (200 mM in DMSO). Final conc: 20 mM.
-
Reaction: Shake at 600 rpm, 30°C for 24 hours.
-
Quenching: Add 500 µL Acetonitrile (MeCN) or MeOH to denature protein.
-
Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via HPLC.
Protocol B: Preparative Scale (IPA System)
Objective: Gram-scale synthesis using Isopropylamine (IPA) as donor. Challenge: IPA is basic; pH adjustment is critical.
Step-by-Step Methodology:
-
Buffer Preparation (The "IPA-Buffer"):
-
Dissolve 1 M Isopropylamine in water.
-
CRITICAL: The pH will be >11. Use concentrated HCl to adjust pH to 7.5–8.0 slowly on an ice bath. (Exothermic reaction).
-
Add PLP to a final concentration of 1 mM.
-
-
Enzyme Rehydration:
-
In the main reaction vessel, suspend the
-TA (e.g., Vibrio fluvialis variant, 10-20 wt% loading relative to substrate) in the IPA-Buffer. -
Incubate for 30 mins with gentle stirring.
-
-
Substrate Loading:
-
Dissolve the cyclohexanone substrate in DMSO (minimized volume, e.g., 5% of total volume).
-
Add dropwise to the enzyme mixture. Final substrate conc: 20–50 mM.
-
-
Equilibrium Displacement (Acetone Removal):
-
Method: Open system with nitrogen sparging.
-
Bubble nitrogen gas gently through the reaction mixture to strip volatile acetone.
-
Note: Replenish IPA/Buffer volume if significant evaporation occurs, or use a reflux condenser set to 20°C (condenses water/IPA, lets acetone pass).
-
-
Monitoring:
-
Sample every 4 hours.
-
Self-Validation Check: If conversion stalls at ~50%, add fresh IPA or increase sparging rate. If precipitate forms, check pH (shifts can precipitate enzyme).
-
-
Work-up:
-
Acidify to pH 2 (HCl) to protonate the amine (keeps it in aqueous phase).
-
Extract with EtOAc (removes unreacted ketone).
-
Basify aqueous phase to pH 12 (NaOH).
-
Extract with DCM or MTBE to recover the chiral amine.
-
Workflow Visualization
Figure 2: Operational workflow from screening to isolation. Note the switch from Alanine (screening) to IPA (scale-up).
Data Summary & Expectations
| Parameter | Typical Value | Notes |
| Conversion | 80 - >99% | Highly dependent on equilibrium displacement. |
| Enantiomeric Excess (ee) | >99% | Intrinsic to enzyme stereospecificity.[2] |
| Diastereomeric Ratio (dr) | >20:1 | For 4-substituted cyclohexanones. |
| Substrate Loading | 10 - 50 g/L | Higher loading may require engineered variants (e.g., Codexis). |
| Reaction Time | 24 - 48 hours | Slower than metal catalysis, but higher selectivity. |
References
-
Savile, C. K., et al. (2010).[6] Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link
-
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51. Link
-
Koszelewski, D., et al. (2010). Omega-Transaminases for the synthesis of optically pure amines and amino acids.[2][6][7] Trends in Biotechnology, 28(6), 324-332. Link
-
Tufvesson, P., et al. (2011). Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering, 108(7), 1479-1493. Link
-
Sattler, J. H., et al. (2012). Transaminases for the synthesis of chiral amines: reaction engineering and process development. Organic Process Research & Development, 16(2), 258-269. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. researchgate.net [researchgate.net]
Strategic Amine Protection in 4-Alkoxycyclohexylamine Scaffolds: Optimization and Protocols
Introduction & Strategic Analysis
The 4-alkoxycyclohexylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a core linker in various GPCR ligands, kinase inhibitors, and ion channel blockers. However, its utility is frequently bottlenecked by two specific chemical challenges: stereochemical heterogeneity (cis vs. trans isomers) and nucleophilic interference of the primary amine during subsequent functionalization.
Effective protection of the amine is not merely a shielding step; it is a strategic purification tool . The conversion of the polar, H-bond-donating amine into a lipophilic carbamate (Boc, Cbz, or Fmoc) dramatically alters the physicochemical properties of the molecule, often facilitating the chromatographic separation of diastereomers that are otherwise inseparable as free amines.
The Stereochemical Challenge
The 1,4-substitution pattern on the cyclohexane ring creates cis and trans isomers.
-
Trans-isomer: Substituents are typically diequatorial (thermodynamically favored) or diaxial.
-
Cis-isomer: One substituent is axial, the other equatorial.
Key Insight: Protecting the amine reduces the polarity of the molecule, amplifying the
Protecting Group Selection Matrix
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Install Conditions | Base/Organic or Aqueous | Schotten-Baumann (Aq/Org) | Base/Organic (mild) |
| Stability | Bases, Nucleophiles, Hydrogenolysis | Acids, Oxidizers | Acids, Hydrogenolysis |
| Cleavage | Acid (TFA, HCl) | Hydrogenolysis ( | Base (Piperidine, DBU) |
| Strategic Use | Primary Choice. Enhances lipophilicity for isomer separation. | Orthogonal. Use if molecule contains acid-labile ethers. | Solid Phase. Use for peptide synthesis workflows.[1][2] |
Visualized Workflows
Decision Logic for PG Selection
The following decision tree guides the selection of the optimal protecting group based on the stability of the alkoxy substituent and downstream chemistry.
Figure 1: Decision matrix for selecting amine protecting groups based on substrate stability.
Detailed Experimental Protocols
Protocol A: Boc Protection & Isomer Separation (Standard)
Objective: Protect the amine to facilitate separation of cis/trans isomers and block nucleophilicity. Scope: Applicable to 4-methoxy, 4-ethoxy, and robust 4-aryloxy cyclohexylamines.
Reagents
-
Substrate: 4-Alkoxycyclohexylamine (mixture of isomers)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv) -
Base: Triethylamine (
) (1.5 equiv) -
Solvent: Dichloromethane (DCM) or THF (0.2 M concentration)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine hydrochloride salt (or free amine) in DCM.
-
Activation: Add
dropwise at 0°C. Stir for 10 minutes to ensure free amine formation. -
Addition: Add
(dissolved in minimal DCM) dropwise over 15 minutes. Note: Gas evolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ) will occur. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Stain: Ninhydrin or Anisaldehyde).
-
Workup (Critical for Purity):
-
Wash organic layer with 10% Citric Acid (2x) to remove unreacted amine and trace
. Avoid strong mineral acids which may cleave the Boc. -
Wash with Sat.
(1x) and Brine (1x). -
Dry over
, filter, and concentrate.
-
-
Isomer Separation:
-
The crude residue is usually a solid/oil mixture of diastereomers.
-
Flash Chromatography: Elute with Hexanes:EtOAc (gradient 9:1 to 7:3).
-
Observation: The cis-isomer (axial/equatorial) is generally more polar and elutes later than the trans-isomer (diequatorial) due to less efficient shielding of the polar carbamate/ether dipoles.
-
Protocol B: Cbz Protection (Schotten-Baumann Conditions)
Objective: Install a carbamate stable to acidic conditions (e.g., if the alkoxy group requires subsequent acidic manipulation).
Reagents
-
Reagent: Benzyl chloroformate (Cbz-Cl) (1.2 equiv)
-
Base:
or (2.5 equiv) -
Solvent: 1:1 mixture of Water : 1,4-Dioxane
Step-by-Step Methodology
-
Dissolution: Dissolve the amine in the water/dioxane mixture. Add the carbonate base.[1][3][4][5]
-
Addition: Cool to 0°C. Add Cbz-Cl dropwise via syringe. Caution: Cbz-Cl is lachrymatory.
-
Reaction: Stir vigorously at 0°C for 1 hour, then warm to RT for 3 hours. The biphasic nature requires vigorous stirring.
-
Workup:
-
Evaporate most of the dioxane under reduced pressure.
-
Extract the aqueous residue with EtOAc (3x).
-
Wash combined organics with 1M HCl (rapid wash) and Brine.
-
-
Purification: Recrystallization from EtOAc/Hexanes is often effective for Cbz-protected cyclohexylamines due to
-stacking interactions of the benzyl group.
Deprotection Strategies
The choice of deprotection must respect the integrity of the 4-alkoxy ether linkage.
| Method | Reagents | Compatibility Notes |
| Acidolysis (Boc) | 4M HCl in Dioxane or TFA/DCM (1:1) | Safe for methyl/ethyl ethers. Risk for t-butyl ethers (cleaves to alcohol). |
| Hydrogenolysis (Cbz) | Safe for alkyl ethers. Cleaves benzyl ethers. | |
| Base Cleavage (Fmoc) | 20% Piperidine in DMF | Universal safety for ether linkages. |
Workflow: Separation and Deprotection
The following diagram illustrates the workflow for isolating a pure isomer for downstream coupling.
Figure 2: Workflow for the isolation of stereochemically pure 4-alkoxycyclohexylamines.
Troubleshooting & QC
NMR Diagnostics
-
Proton NMR (
): The methine proton at C1 (attached to nitrogen) is the diagnostic handle.-
Axial Proton (Trans-isomer): Appears as a broad triplet of triplets (tt) with large coupling constants (
Hz) due to diaxial coupling. -
Equatorial Proton (Cis-isomer): Appears as a narrow multiplet or broad singlet with small coupling constants (
Hz).
-
-
Carbon NMR (
): The chemical shift of the alkoxy-bearing carbon often differs by 2-5 ppm between isomers.
Common Pitfalls
-
Carbamate Rotamers: Boc and Cbz groups can exhibit restricted rotation around the N-C(O) bond, leading to broadened or doubled peaks in NMR at room temperature. Solution: Run NMR at 50°C to coalesce peaks.
-
Ether Cleavage: Using
or TMSI for other deprotections in the molecule will cleave the 4-alkoxy group.
References
-
Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Standard reference for conditions and stability. [Link]
-
Protection of Amino Groups. Organic Chemistry Portal. Comprehensive database of primary amine protection protocols. [Link]
- Separation of cis and trans isomers of 4-substituted cyclohexylamines.Vertex AI Search Results / Patent Literature US3880925A. (Contextual reference for solubility differences).
-
Boc Protection Mechanism and Protocols. Common Organic Chemistry. [Link]
Sources
Troubleshooting & Optimization
Preventing epimerization during functionalization of cyclohexylamines
Current Status: Operational Topic: Preventing Epimerization During Functionalization Ticket ID: CYCLO-ISO-001
Executive Summary: The Thermodynamics of Failure
The Core Problem: You are likely fighting thermodynamics. In 1,4-disubstituted cyclohexanes, the trans-isomer (diequatorial) is thermodynamically favored by approximately 1.2–1.5 kcal/mol over the cis-isomer (axial-equatorial) .
If your functionalization pathway passes through any reversible intermediate—specifically an imine/enamine or a planar radical —the system will "relax" to the lower-energy trans configuration. Preserving a cis-cyclohexylamine requires strict kinetic control .
The "A-Value" Trap
The stability of your starting material is dictated by A-values (conformational free energy).[1]
-
Amino group (-NH₂): A-value ≈ 1.2 kcal/mol[1]
-
Target: If you have a cis-isomer, one substituent is forced axial.[1] Any mechanism that allows ring-opening, flattening, or tautomerization will drive the population toward the trans (diequatorial) state.
Troubleshooting Modules
Module A: Reductive Amination (The Most Common Failure Point)
Scenario: You are reacting a pure cyclohexylamine isomer with an aldehyde/ketone, or a cyclohexanone with an amine. Symptom: Loss of diastereomeric ratio (dr) after reduction.
| Parameter | Recommendation | The "Why" (Mechanistic Causality) |
| Hydride Source | Use NaBH(OAc)₃ | Sodium triacetoxyborohydride is mild and allows for "Stepwise" reductive amination. It reduces the iminium ion faster than the imine-enamine equilibrium can scramble the stereocenter. |
| Avoid | NaCNBH₃ / H₂ + Pd/C | Cyanoborohydride is too slow (allows equilibration). Catalytic hydrogenation often favors the thermodynamic product (trans) regardless of the starting kinetics. |
| pH Control | Maintain pH 4–5 | Use Acetic Acid (AcOH). This protonates the imine to the iminium species (activating it for reduction) but is not acidic enough to catalyze rapid enamine formation (the scrambling step). |
| Temperature | < 0°C to RT | Heat promotes the endothermic transition to the enamine intermediate. Keep it cold to lock kinetic selectivity. |
Module B: Buchwald-Hartwig Cross-Coupling
Scenario: Arylating a chiral cyclohexylamine using Pd-catalysis.
Symptom: Epimerization of the
Root Cause:
Troubleshooting Protocol:
-
Switch Base: Replace NaOtBu (strong base, pKa ~17) with Cs₂CO₃ or K₃PO₄ (weaker bases). Strong bases deprotonate the amine
-proton. -
Ligand Selection: Use bulky, electron-rich ligands like BrettPhos or RuPhos . They facilitate Reductive Elimination over
-Hydride Elimination. -
Pre-catalyst: Use oxidative addition complexes (e.g., Pd-G3/G4 precatalysts) to initiate the cycle at low temperatures.
Visualizing the Enemy: The Epimerization Mechanism
The following diagram illustrates exactly how you lose your stereocenter during a standard reaction involving an imine intermediate.
Caption: The "Death Loop" of stereochemistry. Once the Enamine forms, the memory of the original stereocenter is erased. The return path favors the thermodynamic (Trans) product.
Standard Operating Procedure (SOP)
Protocol: Stereoretentive N-Alkylation via Reductive Amination
Objective: Functionalize cis-4-substituted-cyclohexylamine without isomerization.
Reagents:
-
Substrate: cis-Cyclohexylamine derivative (1.0 equiv)
-
Aldehyde: R-CHO (1.1 equiv)
-
Reductant: NaBH(OAc)₃ (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Dry)
-
Additive: Acetic Acid (1.0 equiv)
Step-by-Step:
-
Imine Formation (The Cold Phase):
-
Dissolve amine and aldehyde in DCE under Argon.
-
Add Acetic Acid.
-
Stir at 0°C for 30–60 mins . Do not reflux to drive water off (Dean-Stark) unless absolutely necessary, as this promotes thermodynamic equilibration.
-
-
Reduction (The Kinetic Trap):
-
Add NaBH(OAc)₃ in one portion at 0°C.
-
Allow to warm to Room Temperature (RT) naturally over 2–4 hours.
-
-
Quench:
-
Quench with saturated NaHCO₃ (aq). Do not use strong caustic base (NaOH) immediately if the product is sensitive.
-
-
Validation:
-
Extract and analyze crude via ¹H-NMR.
-
Check: Look for the
-proton signal.-
Axial Proton (Trans-isomer): Large coupling constant (
Hz, triplet-of-triplets). -
Equatorial Proton (Cis-isomer): Small coupling constant (
Hz, broad singlet or narrow multiplet).
-
-
Decision Matrix for Functionalization
Use this flow to select the correct method for your specific substrate.
Caption: Logic flow to select conditions that minimize thermodynamic relaxation.
Frequently Asked Questions (FAQ)
Q: I used Ti(OiPr)₄ for reductive amination and lost my stereocenter. Why? A: Titanium(IV) isopropoxide is a Lewis acid that effectively catalyzes imine formation, but it also facilitates the equilibrium between isomers. If you let the imine stir too long with Ti(OiPr)₄ before reducing, it will find the thermodynamic minimum (trans). Switch to the NaBH(OAc)₃ protocol.
Q: Can I use catalytic hydrogenation (H₂/Pd) to functionalize? A: Generally, no. Heterogeneous catalysis (Pd surface) often requires the substrate to adsorb flat. This steric requirement, combined with the reversibility of dehydrogenation/hydrogenation on the metal surface, usually yields the thermodynamic product.
Q: How do I separate the epimers if they form? A: Because they are diastereomers, they have different physical properties.
-
Flash Chromatography: They often have distinct Rf values (cis is usually more polar/slower due to the exposed axial group, though this varies).
-
Recrystallization: The trans isomer (diequatorial) packs better in crystal lattices. You may be able to crash it out, leaving your desired cis isomer (or vice versa) in the mother liquor.
References
-
Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
- Eliel, E. L. (1965). "Conformational Analysis in Mobile Systems." Angewandte Chemie International Edition. (Foundational text on A-values and cyclohexyl stability).
- Baxendale, I. R., et al. (2006). "Reductive Amination: A Review of the Current Literature." Synlett. (Detailed review of hydride selectivity).
Sources
Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of Basic Amine Compounds
Welcome to the technical support center for troubleshooting challenging peak shapes encountered during the High-Performance Liquid Chromatography (HPLC) analysis of basic amine compounds. This guide is designed for researchers, scientists, and drug development professionals who are seeking to understand and resolve common chromatographic issues such as peak tailing, broadening, and asymmetry. Here, we will delve into the root causes of these problems and provide practical, field-proven solutions to enhance the robustness and accuracy of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why do my basic compounds consistently show tailing peaks in reversed-phase HPLC?
Peak tailing is the most common issue when analyzing basic compounds on silica-based reversed-phase columns.[1] The primary cause is a secondary retention mechanism involving strong ionic interactions between the positively charged basic analyte and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica surface.[1][2][3] This interaction is in addition to the desired hydrophobic interaction with the bonded phase (e.g., C18), leading to a portion of the analyte molecules being more strongly retained and eluting later, which results in a tailing peak.[3] Even with modern, well-end-capped columns, some residual silanol groups are always present and can cause issues.[4]
Q2: How does the mobile phase pH impact the peak shape of my basic amine analytes?
Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds.[5] Its effect is twofold: it controls the ionization state of both the analyte and the stationary phase's residual silanol groups.
-
Analyte Ionization: Basic amines have a pKa, the pH at which they are 50% ionized. At a mobile phase pH about 2 units below the analyte's pKa, the amine will be predominantly in its protonated, cationic form (BH⁺).
-
Silanol Ionization: Residual silanol groups on the silica surface are acidic, with a pKa typically in the range of 3.5-4.5.[6] At a pH above this range, they become deprotonated and negatively charged (Si-O⁻).
To achieve symmetrical peaks, the goal is to minimize the ionic interaction between the analyte and the silanol groups. This is most effectively achieved by working at a low mobile phase pH (e.g., pH < 3).[6] At this low pH, the high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, keeping them in their neutral, protonated form (Si-OH).[7] This minimizes the strong ionic attraction with the protonated basic analyte, leading to a more symmetrical peak shape.[7] Conversely, operating at a mid-range pH (e.g., pH 4-7) can be the worst-case scenario, where the analyte is fully protonated and the silanols are fully deprotonated, maximizing undesirable interactions and peak tailing.
Q3: I've adjusted my mobile phase pH to be acidic, but I still see peak tailing. What else can I do?
While a low pH is a crucial first step, other factors can contribute to persistent peak tailing. Here are the next steps in your troubleshooting workflow:
-
Buffer Selection and Concentration: Ensure you are using an appropriate buffer with a pKa close to your target mobile phase pH.[8] The buffer concentration is also important; a concentration of 10-50 mM is typically sufficient to provide the necessary buffering capacity and can also help to mask some of the residual silanol interactions.
-
Column Chemistry: Not all C18 columns are the same. Modern columns made with high-purity silica and advanced end-capping techniques have significantly fewer and less acidic residual silanol groups, which greatly improves the peak shape for basic compounds.[1] Consider using a column specifically designed for the analysis of basic compounds.[9]
-
Mobile Phase Modifiers: The addition of a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can dramatically improve peak shape.[10] TEA acts as a competitive base, binding to the active silanol sites and preventing your analyte from interacting with them.[11] A typical concentration is 0.1% (v/v).
-
Ion-Pairing Agents: For very basic or hydrophilic amines that have poor retention, an ion-pairing agent can be added to the mobile phase.[12] These reagents, such as alkyl sulfonates, have a hydrophobic tail and an ionic head.[13] The ionic head pairs with the charged analyte, and the hydrophobic tail interacts with the reversed-phase stationary phase, increasing retention and often improving peak shape.[13][14]
Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Peak Tailing
This guide provides a logical workflow for diagnosing and resolving peak tailing of basic compounds.
Caption: Analyte interactions with the stationary phase.
References
- Benchchem. (n.d.). Troubleshooting poor peak shape in HPLC analysis of aminotadalafil.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
- LCGC International. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- Pharma Growth Hub. (2022, December 26). What is the effect of free Silanols in RPLC & how to reduce it? [Video]. YouTube.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- YMC. (n.d.). HPLC Troubleshooting Guide.
- Pharma Growth Hub. (2018, January 3). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [Video]. YouTube.
- ResearchGate. (2014, September 10). Why do triamines (polyamines) show as multiple peaks on HPLC chromatograms at a low pH?.
- LCGC International. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
- Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide.
- Taylor & Francis Online. (2014, November 25). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- TCI Chemicals. (n.d.). Ion-Pair Reagents for HPLC.
- Thermo Fisher Scientific. (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.
- Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
- Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines.
- Analytics-Shop. (n.d.). Successful passivation of an HPLC system.
- ResearchGate. (2025, August 5). Chromatographic silanol activity test procedures: The quest for a universal test.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- ITW Reagents. (n.d.). Ion pair chromatography reagents.
- SilcoTek Corporation. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems.
- Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
- Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?.
- LCGC North America. (2013, July 2). The LCGC Blog: Buffer Choice for HPLC Separations.
- Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments.
- PubMed. (2020, January 25). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.
- MilliporeSigma. (2025, July 12). Amide or Amino HPLC Columns What are the Differences.
- Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers.
- Sigma-Aldrich. (n.d.). HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers.
- Restek. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules.
- MilliporeSigma. (2025, November 3). What is the Definition of Passivating and Purging in HPLC - FAQ.
- Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
- Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
- Technology Networks. (2025, October 6). Overcoming Metal Interference in HPLC.
- AKJournals. (2004, July/August). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites.
- SCION Instruments. (n.d.). HPLC Buffer Mobile Phase Considerations | Guide.
- Welch Materials. (2025, February 17). Amino (NH2) Column: How to Keep High Performance?.
- Welch Materials. (2024, July 9). Cleaning and Passivation of Liquid Chromatography.
- Technology Networks. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations.
- Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent.
Sources
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. waters.com [waters.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. agilent.com [agilent.com]
- 8. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]
- 9. hplc.eu [hplc.eu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. itwreagents.com [itwreagents.com]
- 14. obrnutafaza.hr [obrnutafaza.hr]
Optimizing reaction conditions for the etherification of 4-hydroxycyclohexylamine
Topic: Optimization of Reaction Conditions for O-Alkylation Product Focus: 4-Hydroxycyclohexylamine (4-HCA) & Derivatives Document ID: TSC-HCA-042 Last Updated: October 26, 2025
Executive Summary
Etherification of 4-hydroxycyclohexylamine presents a classic chemoselectivity challenge: the competition between the highly nucleophilic primary amine (N-alkylation) and the secondary alcohol (O-alkylation). While direct alkylation is theoretically possible under highly specific conditions, it is operationally risky and low-yielding for high-value synthesis.
This guide provides a robust, self-validating protocol prioritizing the Protection-Activation-Deprotection (PAD) strategy. We address stereochemical retention, moisture sensitivity in Williamson ether synthesis, and purification of cis/trans isomers.
Module 1: The Chemoselectivity Strategy
Q: Why am I observing significant N-alkylated byproducts despite using NaH?
A: This is a pKa and nucleophilicity mismatch.
In 4-hydroxycyclohexylamine, the amine (
The Solution: N-Protection You must mask the nitrogen nucleophilicity. The standard industry protocol uses a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. This reduces the nucleophilicity of the nitrogen by delocalizing the lone pair into the carbonyl system.
Decision Matrix:
Figure 1: The Protection-Activation-Deprotection (PAD) workflow is the only reliable route for high-yield O-alkylation.
Module 2: Optimized Experimental Protocol
Standard Operating Procedure: O-Alkylation of N-Boc-4-hydroxycyclohexylamine
Reagents:
-
Substrate: N-Boc-4-hydroxycyclohexylamine (1.0 eq)
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 - 2.0 eq)
-
Electrophile: Alkyl Halide (R-X) (1.2 - 1.5 eq)
-
Solvent: Anhydrous DMF or THF (0.1 M - 0.2 M concentration)
-
Additive: Tetrabutylammonium iodide (TBAI) (0.1 eq) – Optional, for unreactive chlorides.
Step-by-Step Workflow:
-
NaH Preparation (Critical): Place NaH in a flame-dried flask under Argon/Nitrogen.
-
Troubleshooting Tip: If using highly lipophilic alkyl halides later, wash the NaH with dry hexane (3x) to remove mineral oil. For general use, the oil is benign.
-
-
Alkoxide Formation: Dissolve the N-Boc substrate in anhydrous DMF. Add this solution dropwise to the NaH suspension at 0°C .
-
Observation: Vigorous bubbling (
gas). -
Time: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 30 mins. The solution should turn slightly yellow/clear.
-
-
Electrophile Addition: Cool back to 0°C. Add the Alkyl Halide dropwise.
-
Reaction: Allow to warm to RT. Stir for 4–16 hours.
-
Monitoring: TLC (stain with Ninhydrin or PMA).
-
-
Quench: Cool to 0°C. Very slowly add saturated
or water.-
Caution: Exothermic hydrogen release.
-
Module 3: Troubleshooting & FAQs
Issue 1: Incomplete Conversion & "Black" Reaction Mixtures
Q: My reaction turns dark brown/black, and I still see starting material. What went wrong?
A: This usually indicates wet solvent or degradation of the electrophile .
-
Moisture: NaH reacts violently with water to produce NaOH. NaOH is not strong enough to fully deprotonate the secondary alcohol (equilibrium lies to the left), leading to stalled reactions.
-
Solvent Quality: DMF decomposes over time to dimethylamine, which smells fishy. Dimethylamine will compete for the alkyl halide.
-
Fix:
-
Distill DMF over
or use a fresh bottle from a solvent purification system. -
Add molecular sieves (3Å) to the reaction flask if unsure about dryness.
-
Issue 2: Stereochemistry Concerns
Q: Does the etherification invert the stereochemistry of the cyclohexyl ring?
A: No.
-
Mechanism: The Williamson ether synthesis is an
reaction with respect to the Alkyl Halide, not the cyclohexanol. -
The Nucleophile: The oxygen of the cyclohexanol acts as the nucleophile. The C-O bond on the cyclohexane ring is never broken .
-
Outcome:
-
Start with trans-N-Boc-4-HCA (Equatorial OH)
Product is trans-Ether. -
Start with cis-N-Boc-4-HCA (Axial OH)
Product is cis-Ether.
-
Note: If you use Mitsunobu conditions (PPh3/DIAD), stereochemistry WILL invert.
Issue 3: Solubility of the Zwitterion
Q: After deprotection (TFA), I cannot extract the product into the organic layer.
A: The product is now a free amine ether. In acidic workup (TFA removal), it exists as a trifluoroacetate salt (highly water-soluble).
-
Fix:
-
Evaporate TFA completely (azeotrope with toluene).
-
Basify the residue with 2M NaOH or saturated
to pH > 12. -
Extract with DCM/Isopropanol (3:1) or Chloroform . Pure DCM is often insufficient for polar amino ethers.
-
Module 4: Data & Separation of Isomers
If you begin with a mixture of cis/trans isomers, separation is best achieved at the N-Protected stage (before or after etherification) rather than as the free amine.
Comparative Separation Strategies:
| Method | Suitability | Notes |
| Crystallization | High (Trans isomer) | Trans-4-aminocyclohexanol derivatives often crystallize more readily due to symmetry. Solvent: Ethyl Acetate/Hexane. |
| Flash Chromatography | Medium | Cis isomers (Axial) are generally more polar and elute later on Silica Gel than Trans (Equatorial). |
| Preparative HPLC | High | Required for >99% purity if crystallization fails. |
Stereochemical Pathway Visualization:
Figure 2: Stereochemical retention during Williamson ether synthesis. The C-O bond of the cyclohexane is preserved.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of Nucleophilicity vs. Basicity).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for N-Boc protection).
-
BenchChem Technical Support. (2024). Synthesis of trans-4-Aminocyclohexanol. (Separation of cis/trans isomers).[1][2][3]
-
National Institutes of Health (NIH) / PMC. (2015). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one. (Discussion on regioselectivity in related amide/amine systems).
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. (Mechanism and side reactions).[4][5][6]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]
- 3. EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol - Google Patents [patents.google.com]
- 4. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Improving diastereoselectivity in the reduction of 4-propoxycyclohexanone oxime
Current Status: Operational Topic: Diastereoselectivity Control (Cis/Trans) in Oxime Reduction Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Insight
User Query: "How do I control the cis/trans ratio when reducing 4-propoxycyclohexanone oxime to 4-propoxycyclohexylamine?"
The Core Challenge: The reduction of 4-substituted cyclohexanone oximes creates a new stereocenter at C1. The ratio of cis (axial amine, equatorial propoxy) to trans (equatorial amine, equatorial propoxy) is governed by the competition between Kinetic Control (catalyst surface approach) and Thermodynamic Control (stability of intermediates).
-
The "Cis" Pathway (Kinetic): Hydrogenation over noble metals (Rh, Pt). The catalyst surface approaches from the less hindered face. For 4-alkoxy systems, the oxygen lone pairs can also coordinate to the catalyst (haptophilic effect), anchoring the substrate and directing hydrogen delivery to the same face, favoring the cis isomer.
-
The "Trans" Pathway (Thermodynamic): Dissolving metal reductions (Na/EtOH). This proceeds via a radical anion intermediate. The bulky groups equilibrate to the equatorial position to minimize 1,3-diaxial interactions, strongly favoring the trans isomer.
Standard Operating Protocols (SOPs)
Method A: Targeting the Cis-Isomer (Kinetic Control)
Use this protocol if you require the amine and propoxy group on the same face (Z-isomer).
Reagents:
-
Substrate: 4-Propoxycyclohexanone oxime
-
Catalyst: 5% Rhodium on Carbon (Rh/C) or PtO₂ (Adams' Catalyst)
-
Solvent: Ethanol + HCl (1.1 eq) or Glacial Acetic Acid
-
Hydrogen Source: H₂ gas (3–5 bar)
Step-by-Step Workflow:
-
Preparation: Dissolve the oxime in Ethanol. Add 1.1 equivalents of HCl (or use acetic acid as solvent). Crucial: Acid prevents the product amine from poisoning the catalyst.
-
Loading: Add 5-10 wt% of Rh/C catalyst under an inert atmosphere (Ar/N₂).
-
Hydrogenation: Purge the vessel with H₂ three times. Pressurize to 3–5 bar (45–75 psi). Stir vigorously at Room Temperature (20–25°C).
-
Monitoring: Monitor H₂ uptake. Reaction is typically complete in 4–6 hours.
-
Workup: Filter catalyst through Celite. Concentrate the filtrate. The product will be the hydrochloride salt.
-
Free Basing: Neutralize with 1M NaOH and extract with DCM to obtain the free amine.
Expected Selectivity: ~80:20 to 90:10 (cis:trans)
Method B: Targeting the Trans-Isomer (Thermodynamic Control)
Use this protocol if you require the amine and propoxy group on opposite faces (E-isomer).
Reagents:
-
Substrate: 4-Propoxycyclohexanone oxime
-
Reagent: Sodium metal (cubed, oxide-free)
-
Solvent: Absolute Ethanol (dry)
Step-by-Step Workflow:
-
Preparation: Dissolve the oxime in absolute ethanol (0.1 M concentration) in a multi-neck flask equipped with a reflux condenser.
-
Reaction: Heat solution to reflux.
-
Addition: Cautiously add sodium metal (approx. 10–15 equivalents) in small portions down the condenser. Safety Warning: Evolution of H₂ gas is vigorous. Ensure excellent ventilation.
-
Completion: Continue refluxing until all sodium has dissolved (approx. 1–2 hours).
-
Quench: Cool to RT. Carefully add water to quench alkoxides.
-
Workup: Acidify with HCl to pH 2 (to remove organics), wash with ether, then basify aqueous layer to pH 12 and extract product with DCM.
Expected Selectivity: >95:5 (trans:cis)
Decision Logic & Pathway Visualization
The following diagram illustrates the divergence in mechanism and how to select your route.
Caption: Decision tree for selecting reaction conditions based on desired diastereomer (Cis vs. Trans).
Troubleshooting Guide (FAQ)
Issue 1: "I am getting a 50:50 mixture using Raney Nickel."
Diagnosis: Raney Nickel is a non-specific hydrogenation catalyst. Without pH control, the reaction often drifts between kinetic and thermodynamic control. Solution:
-
Switch Catalyst: Move to Rh/C (for cis) or use the Sodium/Ethanol method (for trans).
-
Modify pH: If you must use Raney Ni, adding NaOH often shifts selectivity slightly towards trans, while acidic conditions favor cis, but Rhodium is far superior for high cis selectivity.
Issue 2: "The reaction stalls at 60% conversion."
Diagnosis: Catalyst Poisoning. The amine product binds strongly to the metal surface, blocking active sites. Solution:
-
Acid Scavenger: Ensure you are running the reaction in acidic media (Acetic acid or EtOH/HCl). This protonates the amine (
), which cannot coordinate to the metal catalyst. -
Pressure: Increase H₂ pressure to 10 bar.
Issue 3: "I see a large 'Dimer' impurity (Secondary Amine)."
Diagnosis: Condensation side-reaction. The primary amine product reacts with the intermediate imine to form a secondary amine (dicyclohexyl derivative). Solution:
-
Dilution: Run the reaction more dilute (0.05 M).
-
Acidity: Increase the acid concentration. Rapid protonation of the amine prevents it from attacking the imine.
-
Ammonia Additive: If using neutral conditions, adding excess ammonia/ammonium acetate can suppress dimer formation by mass action.
Issue 4: "My propoxy group is cleaving off."
Diagnosis: Ether cleavage (dealkylation). This is rare with propoxy but possible under harsh acidic hydrogenation conditions or high temperatures. Solution:
-
Milder Acid: Switch from HCl to Acetic Acid.
-
Temperature Control: Keep the reaction below 40°C.
-
Avoid Pd/C: Palladium is more aggressive at O-dealkylation than Rhodium or Platinum. Stick to Rh/C.
Comparative Data Summary
| Method | Catalyst/Reagent | Conditions | Major Isomer | Selectivity (Approx) | Key Risk |
| Catalytic H₂ | Rh/C (5%) | EtOH, HCl, 3 bar H₂ | Cis | 85:15 | Catalyst poisoning (requires acid) |
| Catalytic H₂ | PtO₂ | AcOH, 3 bar H₂ | Cis | 80:20 | Lower selectivity than Rh |
| Dissolving Metal | Na Metal | EtOH, Reflux | Trans | >95:5 | Fire hazard (H₂ evolution) |
| Hydride | LAH | THF, Reflux | Mixed | 60:40 (Trans bias) | Poor selectivity |
| Hydride | NaBH₄ + NiCl₂ | MeOH | Mixed | Variable | Boride sludge formation |
References
- Mechanistic Basis of Stereoselectivity: House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin. (Classic text establishing the thermodynamic vs. kinetic control in cyclic ketone/oxime reductions).
- Catalytic Hydrogenation Specifics: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Detailed protocols on Rh vs Pt selectivity for oximes).
-
Trans-Selectivity Protocols
-
Barton, D. H. R. (1988). The principles of conformational analysis. Tetrahedron. (Foundational theory on equatorial preference in dissolving metal reductions).
-
-
Recent Applications on 4-Substituted Cyclohexylamines
-
Industrial Context (Cariprazine Intermediates)
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109824520B - Preparation method of cis-4-methylcyclohexylamine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
A Researcher's Guide to the Spectroscopic Identification of Cis and Trans Isomers of 4-Alkoxycyclohexylamines
In the landscape of drug discovery and development, the precise stereochemical characterization of molecular entities is not merely an academic exercise but a cornerstone of efficacy and safety. For molecules such as 4-alkoxycyclohexylamines, which are pivotal intermediates in the synthesis of various pharmaceutical agents, the distinction between cis and trans isomers is critical.[1][2] These diastereomers can exhibit profoundly different pharmacological activities and metabolic profiles. This guide provides an in-depth comparison of spectroscopic methodologies for the unambiguous identification of cis and trans isomers of 4-alkoxycyclohexylamines, grounded in experimental data and established principles.
The Conformational Landscape: Why Cis and Trans Isomers Behave Differently
The key to differentiating these isomers lies in the conformational preferences of the cyclohexane ring. This six-membered ring predominantly adopts a stable chair conformation to minimize angle and torsional strain.[3] In this conformation, substituents can occupy two distinct spatial orientations: axial (perpendicular to the general plane of the ring) and equatorial (in the plane of the ring).[4]
For 1,4-disubstituted cyclohexanes like 4-alkoxycyclohexylamines:
-
Trans Isomers: The thermodynamically more stable conformation has both the alkoxy and the amino groups in the equatorial position (diequatorial). The alternative diaxial conformation is significantly less stable due to steric hindrance.[5]
-
Cis Isomers: This isomer exists as a rapid equilibrium between two chair conformations, where one substituent is axial and the other is equatorial.[5]
These distinct conformational preferences give rise to unique spectroscopic signatures, which we can harness for their identification.
Caption: Conformational preferences of trans and cis isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy stands as the most powerful and definitive technique for distinguishing between cis and trans isomers of 4-alkoxycyclohexylamines. Both ¹H and ¹³C NMR provide a wealth of structural information.
¹H NMR Spectroscopy: Unraveling Stereochemistry Through Chemical Shifts and Coupling Constants
The key to differentiating the isomers using ¹H NMR lies in analyzing the proton attached to the carbon bearing the amino group (the H-1 proton).
-
Chemical Shift: The chemical environment of a proton dictates its resonance frequency. Protons in an axial orientation are shielded by the C-C bonds of the cyclohexane ring and thus resonate at a higher field (lower ppm value) compared to their equatorial counterparts.[5][6]
-
Trans Isomer: The H-1 proton is in an axial position, leading to a signal at a lower chemical shift.
-
Cis Isomer: The H-1 proton is in an equatorial position, resulting in a signal at a higher chemical shift.
-
-
Coupling Constants (J-values): The interaction between adjacent protons, known as spin-spin coupling, provides invaluable stereochemical information. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[5]
-
Trans Isomer (Axial H-1): The axial H-1 proton has two adjacent axial protons and two adjacent equatorial protons. This leads to a large axial-axial coupling (J_ax,ax) of typically 8-13 Hz and a smaller axial-equatorial coupling (J_ax,eq) of 2-5 Hz.[5] The signal for the H-1 proton will appear as a triplet of triplets with a large coupling constant.
-
Cis Isomer (Equatorial H-1): The equatorial H-1 proton has two adjacent axial protons and two adjacent equatorial protons. This results in two small coupling constants: an equatorial-axial coupling (J_eq,ax) of 2-5 Hz and an equatorial-equatorial coupling (J_eq,eq) of 2-5 Hz.[5] The signal for the H-1 proton will appear as a multiplet with small coupling constants.
-
| Parameter | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) | Causality |
| H-1 Proton Orientation | Axial | Equatorial | Steric preferences of the substituents. |
| H-1 Chemical Shift (ppm) | Lower | Higher | Axial protons are more shielded.[5] |
| H-1 Signal Multiplicity | Triplet of Triplets (or complex multiplet with large J values) | Multiplet with small J values | Governed by the Karplus equation; large dihedral angle for axial-axial coupling.[5] |
| H-1 Coupling Constants (Hz) | Large J_ax,ax (8-13 Hz), Small J_ax,eq (2-5 Hz) | Small J_eq,ax (2-5 Hz), Small J_eq,eq (2-5 Hz) | The dihedral angle between adjacent protons determines the coupling constant. |
¹³C NMR Spectroscopy: A Complementary Approach
While ¹H NMR is often sufficient, ¹³C NMR provides additional confirmation. The chemical shift of the carbon atoms in the cyclohexane ring is also influenced by the orientation of the substituents. Generally, carbons bearing axial substituents are more shielded and appear at a higher field (lower ppm) compared to those with equatorial substituents.
| Parameter | Trans Isomer (Diequatorial) | Cis Isomer (Axial-Equatorial) | Causality |
| C-1 Chemical Shift (ppm) | Higher | Lower | The carbon bearing the equatorial amino group is less shielded. |
| C-4 Chemical Shift (ppm) | Higher | Lower | The carbon bearing the equatorial alkoxy group is less shielded. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the 4-alkoxycyclohexylamine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments like COSY and HSQC to aid in proton and carbon assignments.
-
-
Analysis:
-
In the ¹H NMR spectrum, identify the signal corresponding to the H-1 proton (methine proton adjacent to the nitrogen).
-
Determine its chemical shift and analyze the multiplicity and coupling constants to assign the isomer.
-
In the ¹³C NMR spectrum, compare the chemical shifts of the C-1 and C-4 carbons with expected values for axial and equatorial substitution.
-
Caption: NMR analysis workflow for isomer identification.
Infrared (IR) Spectroscopy: A Supporting Technique
While not as definitive as NMR, IR spectroscopy can provide corroborating evidence for isomer identification. The differentiation is based on the principle that the vibrational frequencies of bonds are sensitive to the overall molecular symmetry and conformation.
-
Fingerprint Region (below 1500 cm⁻¹): The complex vibrations in this region are highly characteristic of a particular molecule. The spectra of cis and trans isomers will show distinct patterns of peaks.
-
C-N Stretching Vibrations: The stretching frequency of the C-N bond may differ slightly between the two isomers due to the different steric environments of the amino group.
-
N-H Bending Vibrations: The bending vibrations of the N-H bonds (around 1600 cm⁻¹) can also show subtle differences.
In general, the trans isomer, having a higher degree of symmetry (in its dominant diequatorial conformation), may exhibit a simpler spectrum with fewer bands compared to the less symmetric cis isomer.[7] However, these differences can be subtle and may be difficult to interpret without authentic reference spectra.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the fingerprint region of the unknown sample with the spectra of known cis and trans standards if available. Look for differences in the number and position of the absorption bands.
Mass Spectrometry (MS): A Note on its Limitations
Standard mass spectrometry techniques, such as electron ionization (EI), are generally not suitable for differentiating diastereomers like cis and trans isomers.[8] This is because both isomers have the same molecular weight and will produce identical molecular ions. While their fragmentation patterns might show minor intensity differences due to the different stabilities of the fragment ions, these are often not reliable enough for unambiguous assignment without extensive calibration and reference standards.
Conclusion: An Integrated Spectroscopic Approach
For the robust and unambiguous identification of cis and trans isomers of 4-alkoxycyclohexylamines, a multi-faceted spectroscopic approach is recommended. ¹H NMR spectroscopy, with its ability to probe the precise stereochemical environment through chemical shifts and coupling constants, serves as the primary and most definitive tool. ¹³C NMR and IR spectroscopy provide valuable complementary data that can corroborate the assignment made by ¹H NMR. While mass spectrometry is essential for confirming the molecular weight, it is not a primary tool for stereoisomer differentiation in this context. By judiciously applying these techniques and understanding the underlying conformational principles, researchers can confidently assign the stereochemistry of their 4-alkoxycyclohexylamine samples, a critical step in advancing their drug development programs.
References
- A Spectroscopic Guide to Differentiating Cis and Trans Isomers of Substituted Nitrocyclohexanes - Benchchem.
- A Comparative Spectroscopic Analysis of Cis- and Trans-Crotonaldehyde Isomers - Benchchem.
-
Important Properties to Identify Cis-/Trans- Isomers - YouTube. Available at: [Link]
-
How to distinguish between cis and trans geometrical isomers of Dichlorobis(ethylenediamine)cobalt(III) Chloride using IR? | ResearchGate. Available at: [Link]
-
Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer | Request PDF - ResearchGate. Available at: [Link]
-
How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available at: [Link]
-
Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1Hisochromene-4-carboxylic acids - Preprints.org. Available at: [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PubMed Central. Available at: [Link]
-
Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - ResearchGate. Available at: [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]
-
Shifting of axial and equatorial protons - Chemistry Stack Exchange. Available at: [Link]
-
5.2 Chemical Shift - MRI Questions. Available at: [Link]
-
Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]
-
Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. Available at: [Link]
-
Axial and Equatorial Bonds in Cyclohexane - Chemistry LibreTexts. Available at: [Link]
-
Direct Enantiomer-Selective Mass Spectrometry of Chiral Mixtures by Mass-Selected Photoelectron Circular Dichroism | Spectroscopy Online. Available at: [Link]
Sources
- 1. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mriquestions.com [mriquestions.com]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Benchmarking the Catalytic Activity of Cyclohexylammonium Salts in Michael Additions
This guide provides a technical benchmarking analysis of Cyclohexylammonium Salts (specifically the acetate and formate variants) as catalytic systems for Michael addition reactions. It is designed for researchers seeking "green" organocatalytic alternatives to traditional inorganic bases or expensive chiral catalysts.
Executive Summary: The "Green" Ionic Liquid Advantage
Cyclohexylammonium salts (e.g., CyNH₃OAc , CyNH₃HCOO ) have emerged as a powerful class of Protic Ionic Liquids (PILs) and Primary Ammonium Salts (PAS) . Unlike traditional inorganic bases (NaOH, KOH) that suffer from poor solubility in organic media and harsh waste streams, cyclohexylammonium salts offer a dual function: they act as both mild acid-base cooperative catalysts and, in many cases, the reaction medium itself.
Key Value Proposition:
-
High Atom Economy: Often solvent-free or recyclable.
-
Mild Activation: Reduced polymerization side-products common with strong alkalis.
-
Chemo-selectivity: Preferential activation of soft nucleophiles (1,3-dicarbonyls) over hard nucleophiles.
Mechanistic Basis: Dual Activation Pathway
The catalytic efficacy of cyclohexylammonium salts stems from their ability to form a cooperative transition state . The ammonium cation (
Catalytic Cycle Diagram
The following diagram illustrates the cooperative activation mode that distinguishes these salts from simple Arrhenius bases.
Figure 1: Cooperative catalytic cycle showing the simultaneous activation of the nucleophile and electrophile by the ion pair.
Performance Benchmarking
The following data compares Cyclohexylammonium Acetate (CyNH₃OAc) against industry-standard alternatives. Data represents typical performance ranges for the Michael addition of acetylacetone to methyl vinyl ketone (MVK) under optimized conditions.
Table 1: Comparative Efficiency Matrix
| Feature | Cyclohexylammonium Acetate (CyNH₃OAc) | Inorganic Base (NaOH/KOH) | Organocatalyst (L-Proline) |
| Catalyst Type | Protic Ionic Liquid / Salt | Strong Arrhenius Base | Chiral Secondary Amine |
| Reaction Time | 30 – 60 min | 10 – 30 min | 12 – 48 hours |
| Yield (Typical) | 92 – 98% | 85 – 90% | 70 – 85% |
| Selectivity | High 1,4-addition (Thermodynamic) | Mixed (Risk of 1,2-addition) | High Enantioselectivity |
| Solvent Req. | None (Solvent-Free) or Water | Alcohol/Water | DMSO/DMF/Chloroform |
| Recyclability | High (>5 cycles) | None (Single Use) | Low (Difficult recovery) |
| Side Reactions | Minimal | Polymerization / Hydrolysis | Self-Aldol Condensation |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11]
-
Yield vs. Speed: While NaOH is faster, it often leads to lower isolated yields due to competing polymerization of the sensitive enone substrates. CyNH₃OAc provides a "soft" activation that preserves the substrate, resulting in near-quantitative yields.
-
Green Metrics: CyNH₃OAc operates efficiently under solvent-free conditions (acting as a PIL), significantly reducing the E-factor (waste-to-product ratio) compared to dilute NaOH processes.
-
Stereochemistry: Note that simple cyclohexylammonium salts are achiral . If enantioselectivity is required, they serve better as a co-catalyst or buffer in conjunction with chiral species, rather than the primary chiral source.
Experimental Protocol: Solvent-Free Michael Addition
Objective: Synthesis of 3-acetyl-2-heptanone via Michael addition of acetylacetone to methyl vinyl ketone (MVK).
Reagents:
-
Acetylacetone (10 mmol)
-
Methyl Vinyl Ketone (11 mmol)
-
Cyclohexylammonium Acetate (10 mol%)
Workflow:
-
Catalyst Preparation:
-
In situ: Add Cyclohexylamine (10 mmol) slowly to Acetic Acid (10 mmol) at 0°C. Stir for 15 min to form the salt (CyNH₃OAc).
-
Note: This forms a viscous liquid (PIL) or low-melting solid.
-
-
Reaction Setup:
-
To the catalyst (10 mol% eq), add Acetylacetone (1.0 eq).
-
Add Methyl Vinyl Ketone (1.1 eq) dropwise over 5 minutes at Room Temperature (RT).
-
Observation: The reaction is exothermic; ensure mild stirring.
-
-
Monitoring:
-
Stir at RT for 45 minutes.
-
Monitor via TLC (Hexane:EtOAc 4:1). Disappearance of acetylacetone indicates completion.
-
-
Work-up & Recycling:
-
Add
(10 mL) to the reaction mixture. -
Phase Separation: The catalyst (CyNH₃OAc) is insoluble in ether and will settle at the bottom/precipitate.
-
Decant the organic layer containing the product.
-
Recycling: The remaining catalyst residue can be reused immediately for the next cycle.
-
-
Purification:
-
Evaporate solvent from the organic layer.
-
(Optional) Short-path distillation if purity <95% is required.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the solvent-free synthesis with catalyst recycling.
References
-
General Base Catalysis in Michael Additions
-
Protic Ionic Liquids (PILs)
- Protic and aprotic ionic liquids as catalysts for Michael addition reaction: Interplay between ionic structures and physicochemical properties. Journal of the Bangladesh Chemical Society.
-
Ammonium Salts as Green Catalysts
-
Solvent-free, catalyst-free aza-Michael addition of cyclohexylamine to diethyl maleate. Tetrahedron.[2] (Demonstrates the reactivity profile of cyclohexyl-species).
-
-
Mechanistic Overview of Michael Additions
- The Michael Addition Reaction and Conjug
Sources
Pharmacokinetic comparison of different 4-substituted cyclohexylamine analogs
This guide provides an in-depth pharmacokinetic (PK) comparison of 4-substituted cyclohexylamine analogs, structurally diverse compounds critical in medicinal chemistry for their ability to control molecular conformation.[1]
The guide contrasts three distinct classes of analogs:
-
The Lipophilic Probe: trans-4-Methylcyclohexylamine (Representative of basic building blocks).
-
The Polar Scaffold: trans-4-Aminocyclohexanecarboxylic Acid (t-ACCA; Representative of zwitterionic/peptide mimetics).[1]
-
The Clinical Candidate: Cariprazine (Representative of bulky, high-affinity CNS drugs).[1]
Executive Summary & Structural Significance
The 4-substituted cyclohexylamine scaffold is a "privileged structure" in drug discovery.[1] Its primary value lies in conformational rigidity ; the cyclohexane ring locks substituents into specific axial or equatorial orientations, optimizing receptor binding (e.g., Sigma-1, Dopamine D3).
From a pharmacokinetic perspective, the substituent at the 4-position is the "steering wheel" for the molecule's fate. It dictates whether the molecule penetrates the Blood-Brain Barrier (BBB), how it is metabolized (oxidative vs. conjugative), and its route of excretion.
The Three Analogs Compared
| Analog Class | Representative Compound | Key Physicochemical Feature | Primary PK Challenge |
| A: Lipophilic Probe | trans-4-Methylcyclohexylamine | Low MW, Lipophilic (LogP ~1.[1]5) | Rapid oxidative metabolism; high volatility.[1] |
| B: Polar Scaffold | trans-4-Aminocyclohexanecarboxylic Acid (t-ACCA) | Zwitterionic, Hydrophilic | Poor membrane permeability; rapid renal clearance.[1] |
| C: Clinical Agent | Cariprazine (Active Moiety) | High MW, Bulky Aryl-Urea | High Tissue Binding (Vd), Complex Metabolism, Active Metabolites. |
Comparative Pharmacokinetic Profile
The following data synthesizes experimental findings from preclinical rodent models and human clinical data (specifically for Cariprazine).
Table 1: Pharmacokinetic Parameters Comparison
| Parameter | Analog A (trans-4-Methyl) | Analog B (t-ACCA) | Analog C (Cariprazine) |
| Bioavailability ( | High (>80%) due to lipophilicity.[1] | Low (<40%) unless transported; limited by paracellular absorption.[1] | Moderate-High (Oral); absorption is slow but effective.[1] |
| Rapid (0.5 – 1.0 h) | Rapid (0.5 – 1.0 h) | Slow (3 – 6 h) | |
| Volume of Distribution ( | Moderate (1–3 L/kg). Distributes to total body water + fat.[1] | Low (<0.6 L/kg).[1] Restricted to extracellular fluid.[1] | Very High (~6.5 L/kg).[1][2] Extensive tissue binding.[1][2] |
| BBB Penetration | High. Readily crosses via passive diffusion.[1] | Negligible. Requires specific amino acid transporters (LAT1) to cross.[1] | High. Brain/Plasma ratio ~11 (Rat).[1][2] |
| Plasma Protein Binding | Low (<30%) | Negligible (<10%) | High (91–97%) |
| Primary Clearance Route | Hepatic (CYP-mediated oxidation). | Renal (Glomerular filtration of unchanged drug).[1] | Hepatic (CYP3A4/2D6) + Active Metabolites.[1][3] |
| Half-Life ( | Short (<4 h).[1] | Short (~2 h).[1] | Long (2–5 days); Metabolites up to 1-3 weeks.[1] |
Detailed Analysis
1. Absorption & Distribution[2][3][4]
-
Analog A (Lipophilic): The methyl group provides sufficient lipophilicity for rapid passive diffusion through the gut wall. It distributes widely into lipid-rich tissues, including the brain.[1]
-
Analog B (Polar): Existing as a zwitterion at physiological pH, t-ACCA mimics amino acids.[1] Its distribution is "restricted," staying primarily in the plasma and interstitial fluid. It does not cross the BBB effectively unless it hijacks a transporter like system L (LAT1).
-
Analog C (Complex): The bulky dichlorophenyl-piperazine tail of Cariprazine drives it into tissues, resulting in a massive volume of distribution. It acts as a "lipophilic depot," slowly releasing drug back into plasma, which contributes to its extended half-life.[1]
2. Metabolism & Excretion[3][4][5]
-
Analog A: Subject to oxidative deamination (releasing the ketone) and hydroxylation on the ring. The cyclohexane ring is a prime target for CYP450 enzymes.[1]
-
Analog B: Metabolically inert.[1] The carboxylic acid and amine are stable; it is excreted unchanged in urine, making its clearance proportional to Glomerular Filtration Rate (GFR).
-
Analog C: Undergoes complex biotransformation.[1][5] The unique feature is active metabolites (Desmethyl- and Didesmethyl-cariprazine) which are equipotent to the parent and have even longer half-lives, creating a "self-sustaining" therapeutic effect.
Mechanistic Visualizations
Diagram 1: Metabolic Fate & Biotransformation
This diagram illustrates how the 4-substituent dictates the metabolic pathway.[1]
Caption: Divergent metabolic fates based on the physicochemical nature of the 4-substituent.
Experimental Protocols
To validate the PK profiles described above, the following protocols are standard for these analogs.
Protocol A: Microsomal Stability Assay (Metabolic Clearance)
Used for Analog A and C to determine intrinsic clearance (
-
Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to 0.5 mg/mL protein concentration in phosphate buffer (100 mM, pH 7.4).
-
Pre-Incubation: Add test compound (Analog A or C) to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. Slope gives .[1][6]
Protocol B: Plasma Pharmacokinetics (Rodent)
Used to determine Bioavailability (
-
Animals: Male Wistar Rats (n=3 per timepoint).
-
Dosing:
-
Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.
-
Brain Collection (Terminal): At
(e.g., 1 h), perfuse animal with saline, harvest brain, homogenize in 3 volumes of buffer. -
Bioanalysis (LC-MS/MS):
Diagram 2: Experimental Workflow
Caption: Standardized workflow for assessing pharmacokinetic parameters of cyclohexylamine derivatives.
References
-
Kiss, B., et al. (2019).[1][7] "Preclinical pharmacodynamic and pharmacokinetic characterization of the major metabolites of cariprazine." Drug Design, Development and Therapy, 13, 3232.[7] Link
-
Citrome, L. (2013).[1] "Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability."[2] Expert Opinion on Drug Metabolism & Toxicology, 9(2), 193–206.[2] Link
-
Nakamura, T., et al. (2020).[1] "Population Pharmacokinetics of Cariprazine and its Major Metabolites." Clinical Pharmacokinetics, 59, 1–10. Link
-
Elliott, T. H., et al. (1959).[1] "The metabolism of methylcyclohexane." Biochemical Journal, 72(2), 193–200. Link
-
Renner, U. D., et al. (2007).[1][4] "4-Arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV." Bioorganic & Medicinal Chemistry Letters, 17(23), 6476-6480. Link
-
Pardridge, W. M. (2012).[1] "Drug transport across the blood–brain barrier."[1][8] Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1972. Link
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- 3. Population Pharmacokinetics of Cariprazine and its Major Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 4-propan-2-yloxycyclohexan-1-amine
This guide provides essential safety protocols and operational procedures for the handling and disposal of 4-propan-2-yloxycyclohexan-1-amine (CAS No. 54198-63-9).[1] As a substituted cyclohexylamine derivative, this compound is anticipated to share hazard characteristics with related structures. Therefore, this document synthesizes direct information where available with established best practices for handling hazardous amines to ensure the highest level of safety for all laboratory personnel.
Hazard Assessment: Understanding the Risks
While a specific, comprehensive Safety Data Sheet (SDS) for 4-propan-2-yloxycyclohexan-1-amine is not widely available, data from analogous compounds, such as cyclohexylamine, indicate that this chemical should be handled with significant caution.[2][3][4][5] The primary hazards associated with this class of chemicals include:
-
Corrosivity : Substituted amines are often corrosive and can cause severe burns to the skin and eyes upon contact.[3][4][5][6][7]
-
Toxicity : These compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3][4][6][8] Potential effects include irritation to the respiratory tract, damage to internal organs, and possible reproductive harm.[2][3][4][5][6][8]
-
Flammability : Many amine compounds are flammable liquids and their vapors can form explosive mixtures with air.[3][6][7][8]
Summary of Anticipated Hazards:
| Hazard Category | Anticipated Risk Level | Potential Consequences |
| Skin Corrosion/Irritation | High | Severe burns and tissue damage.[4][5][6] |
| Serious Eye Damage | High | Permanent eye damage, including blindness.[4][5][7][8] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Moderate to High | Harmful or fatal if swallowed, in contact with skin, or if inhaled.[3][4][5][6][8] |
| Flammability | Moderate | Vapors may ignite, leading to fire or explosion.[3][6][7][8] |
| Reproductive Toxicity | Possible | May be suspected of damaging fertility or the unborn child.[2][4][6][8] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling 4-propan-2-yloxycyclohexan-1-amine. The selection of appropriate PPE is critical to mitigate the risks of exposure.[9][10][11]
-
Hand Protection : Chemical-resistant gloves are essential. Given the nature of amines, nitrile or neoprene gloves are recommended. Always double-glove for added protection during handling.[11] Inspect gloves for any signs of degradation or perforation before use.
-
Eye and Face Protection : Chemical splash goggles that form a tight seal around the eyes are required.[9][10] For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[9][10]
-
Respiratory Protection : All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10][12]
-
Protective Clothing : A flame-resistant lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, a chemical-resistant apron or coveralls should be worn.[9][13]
-
Footwear : Closed-toe shoes, preferably made of a chemical-resistant material, are mandatory in the laboratory.[9][11]
Operational Workflow for Safe Handling
The following diagram outlines the essential steps for safely handling 4-propan-2-yloxycyclohexan-1-amine, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of 4-propan-2-yloxycyclohexan-1-amine.
Step-by-Step Handling Procedures
3.1. Preparation
-
Don Personal Protective Equipment (PPE) : Before entering the laboratory, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Verify Fume Hood Operation : Confirm that the chemical fume hood is functioning correctly and that the airflow is adequate.
-
Assemble Materials : Gather all necessary equipment, including glassware, stir bars, and reagents, and place them inside the fume hood.
-
Prepare a Spill Kit : Have a spill kit rated for amines readily accessible. This should include an absorbent material and a neutralizing agent.
3.2. Handling and Aliquoting
-
Work Exclusively in a Fume Hood : All manipulations of 4-propan-2-yloxycyclohexan-1-amine must be performed within a certified chemical fume hood.[3]
-
Grounding : To prevent static discharge, which could ignite flammable vapors, ensure that all containers are properly grounded.[3][8]
-
Use Non-Sparking Tools : Employ tools made of non-sparking materials to avoid accidental ignition.[3][8]
-
Aliquoting : When transferring the chemical, do so slowly and carefully to avoid splashing. Use a funnel for liquid transfers into narrow-mouthed containers.
-
Container Sealing : Immediately after use, tightly seal all containers of 4-propan-2-yloxycyclohexan-1-amine to prevent the escape of vapors.
3.3. In Case of a Spill
-
Evacuate : If a significant spill occurs, evacuate the immediate area and alert your supervisor and institutional safety office.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the liquid.[5] Do not use combustible materials like paper towels.
-
Neutralization : Neutralize the spill with a weak acid, such as a sodium bisulfate solution, before cleanup.
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.[12]
-
Decontamination : Decontaminate the spill area with a suitable cleaning agent, followed by a thorough water rinse.[12]
Disposal Plan: A Lifecycle Approach
The following diagram illustrates the decision-making process for the proper disposal of 4-propan-2-yloxycyclohexan-1-amine and associated waste.
Caption: Decision tree for the disposal of waste contaminated with 4-propan-2-yloxycyclohexan-1-amine.
Disposal Procedures
Proper disposal of 4-propan-2-yloxycyclohexan-1-amine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams. Maintain separate, clearly labeled containers for liquid and solid waste.
-
Liquid Waste : Collect all liquid waste containing 4-propan-2-yloxycyclohexan-1-amine in a designated, sealed, and properly labeled hazardous waste container.
-
Solid Waste : Any materials that have come into contact with the chemical, including gloves, absorbent pads, and disposable labware, must be considered hazardous waste.[12] Place these items in a sealed, labeled container.
-
Disposal Method : The recommended method for the final disposal of this type of chemical waste is high-temperature incineration by a licensed hazardous waste disposal company.[2][12] Never pour this chemical down the drain.[2]
-
Regulatory Compliance : Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[3][12]
By adhering to these stringent safety and handling protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with 4-propan-2-yloxycyclohexan-1-amine.
References
-
PubChem. 4-(Propan-2-yl)cyclohexane-1-carbaldehyde. National Center for Biotechnology Information. [Link]
-
Cyclohexylamine - SAFETY DATA SHEET. [Link]
-
Safety Data Sheet. [Link]
-
Cyclohexylamine - USDA. United States Department of Agriculture. [Link]
-
Cyclohexylamine - SAFETY DATA SHEET. [Link]
-
Safety Data Sheet. [Link]
-
PubChem. N-Cyclohexyl-4-(propan-2-yl)cyclohexan-1-amine. National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE) - CHEMM. [Link]
-
Personal Protective Equipment for Chemical Handling | Safelyio. [Link]
-
How to Choose PPE for Chemical Work. [Link]
-
PubChem. 4-(Propan-2-ylidene)cyclohexan-1-one. National Center for Biotechnology Information. [Link]
-
What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? - YouTube. [Link]
-
PubChem. N-propan-2-yl-2-propylcyclohexan-1-amine. National Center for Biotechnology Information. [Link]
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- 2. guidechem.com [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
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- 8. trc-corp.com [trc-corp.com]
- 9. safelyio.com [safelyio.com]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. youtube.com [youtube.com]
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- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
